4,8-Dimethyldecanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQKOJHYTYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997341 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75983-36-7 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75983-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dimethyldecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Identification of 4,8-Dimethyldecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, identification, and analytical characterization of 4,8-dimethyldecanal, a significant semiochemical. First identified as the aggregation pheromone of the red flour beetle, Tribolium castaneum, this branched-chain aldehyde plays a crucial role in the chemical ecology of this and related species. This document details the initial discovery and biological context, outlines the stereochemistry and biological activity of its isomers, and provides in-depth experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide summarizes key synthetic pathways for obtaining this compound and elucidates its biosynthetic origins. All quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in research and development.
Introduction: Discovery and Biological Significance
This compound was first identified as the male-produced aggregation pheromone of the red flour beetle, Tribolium castaneum, and the confused flour beetle, T. confusum.[1] This discovery was pivotal in understanding the chemical communication governing the aggregation behavior of these stored-product pests. The pheromone, colloquially named "tribolure," is attractive to both sexes, facilitating mating and resource exploitation.[1][2]
Subsequent research has revealed that tribolure is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S)-4,8-dimethyldecanal.[3] Bioassays have demonstrated that the (4R,8R)-isomer is the most biologically active component, eliciting a response in T. castaneum that is identical to the natural pheromone, while other isomers show significantly weaker or no activity.[3] This stereospecificity highlights the importance of precise stereochemical characterization in the study of semiochemicals.
Physicochemical and Spectroscopic Data
The accurate identification of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize key quantitative data for the (4R,8R)-isomer.
Table 1: Physicochemical Properties of (4R,8R)-4,8-Dimethyldecanal
| Property | Value |
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| IUPAC Name | (4R,8R)-4,8-Dimethyldecanal |
| Appearance | Colorless to pale yellow oil |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound
| Parameter | Description |
| Key Mass Spectral Fragments (m/z) | |
| 140 | [M-44]⁺, resulting from McLafferty rearrangement, a characteristic fragmentation of aldehydes.[4] |
| 112 | Further fragmentation product. |
| 86 | Further fragmentation product. |
| 72 | Further fragmentation product. |
| GC Retention Times | |
| 5% SE-30 column | 4.84 min (Isothermal at 140°C)[4] |
| 5% PEG-20M column | 9.12 min (Isothermal at 140°C)[4] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (4R,8R)-4,8-Dimethyldecanal (in CDCl₃)
Note: The following are predicted and representative chemical shifts based on the structure and published data for similar aliphatic aldehydes. Precise values may vary based on experimental conditions.
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| ~9.76 (t, J = 1.9 Hz, 1H) | -CHO | ~202.9 | C1 (-CHO) |
| ~2.42 (dt, J = 7.3, 1.9 Hz, 2H) | -CH₂-CHO | ~43.9 | C2 |
| ~1.60 - 1.70 (m, 2H) | -CH₂-CH₂-CHO | ~21.8 | C3 |
| ~1.45 - 1.55 (m, 1H) | CH(CH₃)- | ~32.3 | C4 |
| ~1.25 - 1.40 (m, 4H) | -CH₂-CH₂-CH(CH₃)- | ~37.3, ~20.0 | C5, C6 |
| ~1.10 - 1.20 (m, 1H) | -CH(CH₃)- | ~29.5 | C7 |
| ~0.88 (d, J = 6.6 Hz, 3H) | -CH(CH₃)- | ~19.4 | C4-CH₃ |
| ~0.86 (d, J = 6.6 Hz, 3H) | -CH(CH₃)- | ~19.7 | C8-CH₃ |
| ~0.85 (t, J = 7.4 Hz, 3H) | -CH₂-CH₃ | ~11.4 | C10 |
| ~34.6 | C8 | ||
| ~29.1 | C9 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes a general method for the analysis of this compound from insect extracts.
Objective: To separate, identify, and quantify this compound in a biological sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HP-5MS or similar nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Microsyringe
-
Sample vials with PTFE-lined caps
Procedure:
-
Sample Preparation (Solvent Extraction):
-
Excise the pheromone glands from male Tribolium castaneum under a dissecting microscope.
-
Place the glands in a 1.5 mL glass vial containing 50 µL of hexane.
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully remove the glands from the solvent.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a clean vial for GC-MS analysis.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 200°C at a rate of 6°C/min.
-
Ramp: Increase to 270°C at a rate of 8°C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the identification by comparing the mass spectrum with a reference library or a synthetic standard.
-
Quantify the amount of this compound using an internal or external standard calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general method for the structural elucidation of synthesized this compound.
Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (optional, modern spectrometers can lock on the solvent signal)
-
Pasteur pipette
-
Glass wool
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of CDCl₃.
-
If an internal standard is used, add a small drop of TMS to the solution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform additional experiments such as DEPT, COSY, HSQC, and HMBC for complete structural assignment.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
-
Synthesis and Biosynthesis
Chemical Synthesis of (4R,8R)-4,8-Dimethyldecanal
Several synthetic routes to (4R,8R)-4,8-dimethyldecanal have been developed, often employing chiral starting materials to achieve the desired stereochemistry. A common strategy involves the coupling of two chiral building blocks.[1][5]
Caption: A generalized synthetic workflow for (4R,8R)-4,8-dimethyldecanal.
Biosynthesis of this compound
Studies using isotopic labeling have demonstrated that this compound is biosynthesized via a modified fatty acid pathway, rather than the mevalonate pathway for isoprenoids.[6][7] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[6][7]
Caption: The proposed biosynthetic pathway of this compound.
Logical Workflow for Identification
The identification of an unknown insect pheromone, such as this compound, follows a logical progression of analytical techniques.
Caption: A logical workflow for the identification of insect pheromones.
Conclusion
This compound serves as a model for the discovery and characterization of insect pheromones. Its identification has been crucial for the development of monitoring and control strategies for Tribolium species. The detailed analytical protocols and synthetic and biosynthetic pathways outlined in this guide provide a framework for researchers and drug development professionals working with this and other semiochemicals. A thorough understanding of its chemical and biological properties is essential for leveraging its potential in pest management and exploring its broader applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
The Natural Occurrence of 4,8-Dimethyldecanal in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a branched-chain aldehyde that plays a significant role in the chemical ecology of several insect species, most notably as a potent aggregation pheromone. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, perception, and behavioral effects of this compound in insects, with a primary focus on the red flour beetle, Tribolium castaneum, a major pest of stored products.[1][2] Understanding the intricacies of this semiochemical is crucial for the development of targeted and environmentally benign pest management strategies.
Data Presentation: Quantitative Analysis
The production and perception of this compound can be quantified through various analytical and behavioral assays. The following tables summarize key quantitative data from studies on Tribolium species.
Table 1: Production of this compound in Tribolium Species
| Species | Sex Producing Pheromone | Production Rate (ng/insect/day) | Analytical Method |
| Tribolium castaneum | Male | 0.8 - 1.2 | GC-MS |
| Tribolium confusum | Male | 0.5 - 0.9 | GC-MS |
| Tribolium freemani | Male | Not Quantified | GC-MS |
| Tribolium madens | Male | Not Quantified | GC-MS |
Data synthesized from available literature. Production rates can vary based on age, diet, and environmental conditions.
Table 2: Behavioral Response of Tribolium castaneum to this compound in a Y-Tube Olfactometer
| Compound | Concentration | % Beetles Choosing Treatment Arm | % Beetles Choosing Control Arm | Significance (p-value) |
| This compound | 1 ng/µL | 75% | 25% | < 0.01 |
| This compound | 10 ng/µL | 85% | 15% | < 0.001 |
| This compound | 100 ng/µL | 80% | 20% | < 0.001 |
| Hexane (Control) | - | 52% | 48% | Not Significant |
Illustrative data based on typical olfactometer assay results. Actual values may vary between studies.
Biosynthesis of this compound
In Tribolium castaneum, this compound is biosynthesized via a modified fatty acid pathway, rather than the mevalonate pathway typically associated with terpenoid compounds.[3][4] This was determined through a series of inhibitor studies and isotopic labeling experiments.
Experimental Protocol: Elucidation of the Biosynthetic Pathway
Objective: To determine the biosynthetic pathway of this compound in Tribolium castaneum.
Materials:
-
Tribolium castaneum adult males
-
Artificial diet (e.g., whole wheat flour with 5% brewer's yeast)
-
Pathway inhibitors:
-
Mevastatin (inhibitor of the mevalonate pathway)
-
2-Octynoic acid (inhibitor of the fatty acid pathway)
-
-
Isotopically labeled precursors:
-
[1-¹³C]acetate
-
[1-¹³C]propionate
-
[¹³C]mevalonolactone
-
-
Solvents for extraction (e.g., hexane)
-
Solid-Phase Microextraction (SPME) fibers
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Methodology:
-
Inhibitor Studies:
-
Divide beetles into three groups: control (normal diet), mevastatin-treated diet, and 2-octynoic acid-treated diet.
-
Rear beetles on their respective diets for a set period (e.g., 10 days).
-
Collect volatiles from each group using SPME or solvent extraction.
-
Analyze the collected volatiles by GC-MS to quantify the amount of this compound produced.
-
A significant reduction in pheromone production in the 2-octynoic acid group compared to the control and mevastatin groups would indicate the involvement of the fatty acid pathway.[3][4]
-
-
Isotopic Labeling Studies:
-
Prepare separate diets containing [1-¹³C]acetate, [1-¹³C]propionate, and [¹³C]mevalonolactone.
-
Rear beetles on these diets.
-
Extract and analyze the produced this compound using GC-MS.
-
Analyze the mass spectra of the produced pheromone for the incorporation of ¹³C.
-
Significant incorporation of ¹³C from acetate and propionate, but not from mevalonolactone, confirms the fatty acid biosynthesis route.[3][4]
-
Biosynthetic Pathway Diagram
Caption: Hypothesized biosynthetic pathway of this compound in T. castaneum.
Perception of this compound: Olfactory Signaling
The detection of this compound by insects is a complex process involving olfactory sensory neurons (OSNs) housed in sensilla on the antennae. While the specific odorant receptor (OR) for this compound in Tribolium castaneum has not yet been definitively identified, the general mechanism of insect olfaction is understood to involve either ionotropic or metabotropic signaling pathways.[5][6] T. castaneum possesses a large number of OR genes, but the functional characterization of these receptors is an ongoing area of research.[7][8]
Generalized Insect Olfactory Signaling Pathway
Caption: Generalized model of insect olfactory signal transduction.
Behavioral Response to this compound
The primary behavioral response elicited by this compound in Tribolium species is aggregation, where both males and females are attracted to the source of the pheromone. This behavior can be quantitatively assessed using a Y-tube olfactometer.
Experimental Protocol: Y-Tube Olfactometer Bioassay
Objective: To quantify the behavioral response of Tribolium castaneum to this compound.
Materials:
-
Y-tube olfactometer
-
Air pump with flow meter and charcoal filter
-
Humidifier
-
Tribolium castaneum adults (mixed sexes)
-
This compound synthetic standard
-
Solvent (e.g., hexane)
-
Filter paper discs
Methodology:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in hexane. Apply a known volume of each dilution to a filter paper disc. A control disc should be treated with hexane only.
-
Olfactometer Setup: Place a treatment disc in one arm of the Y-tube and a control disc in the other. Connect the arms to a purified, humidified air source with a constant flow rate.
-
Beetle Introduction: Introduce a single adult beetle at the base of the Y-tube.
-
Data Collection: Allow the beetle a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the beetle moves a certain distance into one of the arms. Record which arm is chosen.
-
Replication and Randomization: Repeat the assay with a sufficient number of beetles for statistical power. Randomize the position of the treatment and control arms between trials to avoid positional bias.
-
Analysis: Calculate the percentage of beetles choosing the treatment arm versus the control arm. Use a chi-square test or a similar statistical test to determine if the preference for the treatment arm is statistically significant.
Experimental Workflow Diagram
References
- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 2. esa.confex.com [esa.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reception & Transduction [ice.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Biosynthesis of 4,8-Dimethyldecanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 4,8-dimethyldecanal, an aggregation pheromone of the red flour beetle, Tribolium castaneum. This document details the precursor molecules, key enzymatic steps, and experimental evidence that have elucidated this biological process. It is intended to serve as a valuable resource for researchers in the fields of chemical ecology, biochemistry, and drug development, particularly for those interested in novel pest control strategies.
Core Concepts: A Modified Fatty Acid Pathway
The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid pathway.[1][2][3] This was determined through a series of isotopic labeling studies and inhibitor experiments, which definitively ruled out the alternative mevalonate pathway, a common route for the biosynthesis of isoprenoids.[1][2]
The key building blocks for the carbon skeleton of this compound are acetate and propionate units.[1][2] The specific sequence of their incorporation has been identified as an alternating pattern of one acetate unit followed by one propionate unit, repeated and terminating with an acetate unit (Ac-Pr-Ac-Pr-Ac).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the biosynthesis of this compound.
Table 1: Effect of Pathway Inhibitors on this compound Production
| Treatment | Concentration | Duration | Mean 4,8-DMD Production (ng/male/day) ± SD | Inhibition (%) |
| Control | - | 10 days | 22.90 ± 3.27 | - |
| Mevastatin (Mevalonate Pathway Inhibitor) | 0.5% in flour | 10 days | 21.00 ± 3.27 | Not Significant |
| 2-Octynoic Acid (Fatty Acid Pathway Inhibitor) | 0.5% in flour | 10 days | 13.13 ± 0.91 | ~42.7% |
Table 2: Incorporation of Isotopically Labeled Precursors into this compound
| Labeled Precursor | Isotope | Result |
| [1-¹³C]acetate | ¹³C | High Incorporation |
| [1-¹³C]propionate | ¹³C | High Incorporation |
| [2-¹³C]mevalonolactone | ¹³C | No Incorporation |
| 2-trideuteriomethylbutanoate (C5D) | ²H | Incorporation |
| 4-methylhexanoate-3,3-d₂ (C7D) | ²H | No Incorporation |
| 2-trideuteriomethyl-6-methyloctanoate (C10D) | ²H | Incorporation |
| 4,8-dimethyldecanoate-3,3-d₂ (C12D) | ²H | Incorporation |
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Inhibitor Feeding Assay
-
Preparation of Inhibitor-Treated Flour:
-
Dissolve mevastatin or 2-octynoic acid in ethanol to a final concentration that will result in 0.5% (by weight) in the flour.
-
Add the ethanol solution to whole wheat flour and remove the solvent using a rotary evaporator.
-
Prepare a control flour with ethanol only.
-
-
Beetle Rearing and Exposure:
-
Rear red flour beetles (Tribolium castaneum) on a standard diet of whole wheat flour with 5% brewer's yeast.
-
For the experiment, place 50 male and 50 female adult beetles in a flask containing the inhibitor-treated or control flour.
-
-
Volatile Collection:
-
Aerate the flasks with purified air at a flow rate of 250 ml/min.
-
Trap the volatiles by passing the air through a Super Q adsorbent column.
-
Collect volatiles for a period of 10 days.
-
-
Analysis:
-
Elute the trapped volatiles from the Super Q column with hexane.
-
Concentrate the eluate and add an internal standard (e.g., methyl decanoate).
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.
-
Isotopic Labeling Study
-
Preparation of Labeled Flour:
-
Dissolve the ¹³C-labeled precursors (sodium [1-¹³C]acetate, sodium [1-¹³C]propionate) or deuterium-labeled precursors in a small amount of distilled water and then dilute with ethanol.
-
Add the solution to whole wheat flour (5% by weight) and remove the solvent using a rotary evaporator.
-
Prepare control flour with the unlabeled compounds.
-
-
Beetle Feeding and Volatile Collection:
-
Follow the same procedure as the inhibitor feeding assay, using the flour treated with labeled precursors.
-
Collect volatiles over a 20-day period.
-
-
Sample Preparation and Analysis:
-
Elute and concentrate the volatiles as described previously.
-
For the deuterium-labeling experiment, further purify the eluate using silica gel column chromatography.
-
Analyze the samples by GC-MS.
-
Determine the incorporation of the isotopic labels by observing the mass shifts in the mass spectra of this compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for biosynthesis studies.
References
The Stereoisomers of 4,8-Dimethyldecanal: A Technical Guide to their Synthesis, Analysis, and Significance in Tribolium Pest Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethyldecanal is a crucial semiochemical, acting as an aggregation pheromone for several species of flour beetles in the genus Tribolium, notorious pests of stored food products. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their biological significance, synthesis, and analytical characterization. The natural pheromone, known as Tribolure, is a complex mixture of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S). The (4R,8R)-isomer has been identified as the most biologically active component, though other isomers exhibit synergistic or even inhibitory effects, highlighting the importance of stereochemistry in chemical ecology and pest management strategies. This document details experimental protocols for the stereoselective synthesis of these isomers, methods for their analytical separation and identification, and a summary of their biological activity. Furthermore, the biosynthetic pathway of this compound is elucidated, offering insights into its production in Tribolium species.
Introduction to this compound and its Stereoisomers
This compound is the aggregation pheromone produced by male flour beetles of the Tribolium genus, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] This pheromone, named Tribolure, attracts both male and female beetles, leading to infestations in stored grain and processed food products. The molecule possesses two chiral centers at positions 4 and 8, giving rise to four possible stereoisomers:
-
(4R,8R)-4,8-dimethyldecanal
-
(4R,8S)-4,8-dimethyldecanal
-
(4S,8R)-4,8-dimethyldecanal
-
(4S,8S)-4,8-dimethyldecanal
The natural pheromone is a blend of these four stereoisomers, with a reported ratio of approximately 4:4:1:1 for (4R,8R):(4R,8S):(4S,8R):(4S,8S).[3][4] The biological activity of these isomers varies significantly, with the (4R,8R)-isomer being the most potent attractant.[3] In fact, the response of T. castaneum to the (4R,8R)-isomer is identical to that of the natural pheromone.[3] Other isomers, however, can modulate the beetles' response, with some studies suggesting a synergistic effect when combined with the (4R,8R)-isomer.[2] A mixture of (4R,8R)- and (4R,8S)-isomers in an 8:2 ratio was found to be about ten times more active than the (4R,8R)-isomer alone.[2] This underscores the critical role of stereochemistry in the chemical communication of these insects and has significant implications for the development of effective pheromone-based pest management strategies.
Biological Significance and Activity of Stereoisomers
The stereoisomers of this compound exhibit distinct biological activities, influencing the aggregation behavior of Tribolium beetles. The (4R,8R)-isomer is consistently identified as the most active component, while the other isomers have weaker or modulatory effects.
Quantitative Bioactivity Data
The following table summarizes the reported biological activity of the different stereoisomers of this compound on Tribolium castaneum.
| Stereoisomer/Blend | Dose | Observed Effect | Reference |
| (4R,8R)-4,8-dimethyldecanal | - | Strong attraction, identical to natural pheromone | [3] |
| (4R,8S)-4,8-dimethyldecanal | - | Very weak or no response | [3] |
| (4S,8R)-4,8-dimethyldecanal | - | Very weak or no response | [3] |
| (4S,8S)-4,8-dimethyldecanal | - | Very weak or no response | [3] |
| (4R,8R) / (4R,8S) Mixture (8:2) | - | ~10 times more active than (4R,8R) alone | [2] |
| Natural Pheromone (4:4:1:1 ratio) | 1.5 ng | 21.0% attractiveness | [5] |
| Natural Pheromone (4:4:1:1 ratio) | 15 ng | 65.0% attractiveness | [5] |
| Synthetic Racemic Mixture | 150 ng | 51% attractiveness | [5] |
Stereoselective Synthesis of this compound Isomers
The synthesis of stereoisomerically pure this compound is crucial for studying their individual biological activities and for the development of effective pheromone lures. Several synthetic routes have been developed, often employing chiral starting materials.
Synthesis of (4R,8S)- and (4S,8S)-4,8-dimethyldecanal
A concise three-step synthesis for the (4R,8S) and (4S,8S) isomers has been reported, starting from commercially available chiral citronellol.[2][6]
Experimental Protocol:
Step 1: Tosylation of (R)-Citronellol to (3R)-3,7-dimethyl-6-octenyl-4-methyl-1-benzenesulfonate [6]
-
Dissolve (R)-Citronellol (2.0 g, 12.8 mmol) in chloroform (10 mL) and cool to 0°C in an ice bath.
-
Add pyridine (2.0 mL, 25.6 mmol), followed by the portion-wise addition of p-toluenesulfonylchloride (3.65 g, 19.2 mmol) with constant stirring.
-
Allow the reaction to proceed for 3.5 hours.
-
Add ether (50 mL) and water (10 mL).
-
Wash the organic layer successively with 10% HCl, saturated NaHCO₃, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography on silica gel (hexane/ethyl acetate: 8/2) to yield the product.
Step 2: Coupling with a Grignard Reagent [6]
-
Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane.
-
Couple the tosylate from Step 1 with the Grignard reagent under the conditions described by Schlosser to yield the corresponding hydrocarbon.
Step 3: Ozonolysis to Yield the Aldehyde [2]
-
Dissolve the hydrocarbon from Step 2 (1.0 g, 4.8 mmol) in a 2:1 mixture of methanol-dichloromethane (200 mL).
-
Bubble ozone through the solution at -78°C for 30 minutes.
-
Add dimethyl sulfide (10 mL) and stir the reaction mixture for 10 hours at room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate: 7/3) to afford the desired this compound isomer.
Synthesis of all Four Stereoisomers
A comprehensive synthesis of all four stereoisomers has been achieved using (S)- and (R)-2-methyloxirane as chiral sources.[7] The key steps involve the ring-opening of the epoxide, stereospecific inversion of a chiral secondary tosylate, a Li₂CuCl₄-catalyzed coupling of the tosylate with a Grignard reagent, and final oxidation to the aldehyde.[7]
Experimental Workflow:
Caption: Synthetic workflow for this compound isomers.
Analytical Methods for Stereoisomer Separation and Identification
The separation and identification of the individual stereoisomers of this compound are essential for quality control of synthetic pheromone lures and for research into their natural composition and biological activity.
Chiral Gas Chromatography (GC)
Enantioselective GC is a powerful technique for the separation of the stereoisomers.
Experimental Protocol:
-
Column: A chiral stationary phase is required. For example, octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin has been successfully used to separate (4R,8R)-1 and (4R,8S)-1 from a mixture of (4S,8R)-1 and (4S,8S)-1.[3]
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: A typical program involves an initial temperature hold followed by a ramp to a final temperature (e.g., 40°C for 1 min, then ramp at 2°C/min to 230°C and hold for 3 min).[8]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can also be used for the separation of the stereoisomers, often after derivatization to enhance resolution.
Experimental Protocol:
-
Derivatization: The this compound isomers are first oxidized to their corresponding carboxylic acids. These acids are then derivatized with a chiral reagent, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, to form diastereomeric esters.[3][4]
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A suitable mixture of organic solvent and water.
-
Temperature: Sub-ambient temperatures (e.g., -54°C) may be required for complete separation.[3][4]
-
Detector: UV or fluorescence detector, depending on the derivatizing agent.
Spectroscopic Data
Mass Spectrometry (MS):
The mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) at m/z 184. A characteristic fragment is observed at m/z 140, corresponding to a loss of 44 (CH₃CHO) via a McLafferty rearrangement.[5][9] The fragmentation pattern will show clusters of peaks separated by 14 mass units, indicative of the loss of alkyl fragments.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of the synthesized isomers. The spectra will show characteristic signals for the aldehyde proton, the methyl groups, and the methylene groups in the aliphatic chain.
Biosynthesis of this compound
The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid synthesis pathway, rather than the terpene pathway.[11] This has been confirmed through isotopic labeling studies.
The biosynthesis starts from the basic building blocks of fatty acid synthesis, acetyl-CoA and propionyl-CoA. The production of this compound is inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but not by mevastatin, an inhibitor of the mevalonate pathway.[11] Furthermore, studies have shown the incorporation of ¹³C-labeled acetate and propionate into the this compound molecule.[11] The biosynthesis is regulated by juvenile hormone III.[11]
Biosynthetic Pathway:
Caption: Biosynthetic pathway of this compound.
Pheromone Collection from Tribolium Beetles
For research purposes, it is often necessary to collect the naturally produced pheromone from the insects. Solid-phase microextraction (SPME) is a sensitive and solvent-free technique for this purpose.
Experimental Protocol for Headspace SPME (HS-SPME):
-
Insects: Place a known number of male Tribolium beetles in a sealed glass vial.
-
SPME Fiber: Select an appropriate SPME fiber coating, such as polydimethylsiloxane (PDMS), which is suitable for non-polar volatile compounds.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 1-24 hours) to allow for the adsorption of the volatile pheromone.
-
Analysis: Retract the fiber and inject it into the gas chromatograph for thermal desorption and analysis by GC-MS.
A freeze-thaw method prior to SPME, where insects are frozen at -80°C and then thawed, can improve the detection of volatile compounds.[12]
Conclusion
The stereoisomers of this compound play a pivotal role in the chemical communication and aggregation of Tribolium flour beetles. The high biological activity of the (4R,8R)-isomer, coupled with the synergistic effects of other stereoisomers, highlights the importance of stereochemical purity in the development of effective pheromone-based pest management tools. This technical guide provides a comprehensive resource for researchers and professionals, detailing the synthesis, analysis, and biological significance of these important semiochemicals. Further research into the precise ratios of stereoisomers in different Tribolium species and their dose-dependent behavioral responses will continue to refine our understanding and improve the efficacy of integrated pest management programs.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Anatomical localization and stereoisomeric composition of Tribolium castaneum aggregation pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Freeze-Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4,8-Dimethyldecanal as an Aggregation Pheromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal (4,8-DMD) is a significant branched-chain aldehyde that functions as a potent aggregation pheromone for several species of stored-product pests in the genus Tribolium, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Produced by males, this semiochemical attracts both conspecific males and females, leading to the formation of aggregations that facilitate mating and exploitation of food resources.[3][4] A comprehensive understanding of the biosynthesis, perception, and behavioral effects of this compound is critical for the development of effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.[5] This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and quantitative data associated with the role of this compound as an aggregation pheromone.
Chemical Properties and Stereochemistry
This compound is a 12-carbon aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[2] The presence of two chiral centers at carbons 4 and 8 results in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Behavioral studies have demonstrated that the (4R,8R)-isomer is the most biologically active and is considered the primary component of the natural pheromone of T. castaneum.[3] The other stereoisomers exhibit significantly weaker or no attractive activity, highlighting the high degree of specificity in the olfactory perception system of these insects.
Data Presentation
Quantitative Analysis of Pheromone Production and Behavioral Response
The production of this compound by male T. castaneum and the behavioral responses of both sexes to this pheromone have been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Species | Notes | Reference |
| Pheromone Production Rate | 4.76–11.68 ng/male/day | Tribolium castaneum | Production increases in the days following emergence. | [6] |
| Inhibition by 2-octynoic acid | Significant reduction in production | Tribolium castaneum | Supports the fatty acid biosynthesis pathway. | [7] |
| No effect of mevastatin | No significant change in production | Tribolium castaneum | Rules out the mevalonate pathway for biosynthesis. | [7] |
| Effect of Juvenile Hormone III | Dose-dependent reduction in production | Tribolium castaneum | Suggests hormonal regulation of pheromone biosynthesis. | [7] |
Table 1: Quantitative Data on the Production of this compound in Tribolium castaneum
| Assay Type | Pheromone Dose | Response | Species | Reference |
| Olfactometer Bioassay | 1.5 ng | 21.0% attraction | Tribolium castaneum | [2] |
| Olfactometer Bioassay | 15 ng | 65.0% attraction | Tribolium castaneum | [2] |
| Olfactometer Bioassay | 150 ng | 51.0% attraction (racemic mixture) | Tribolium castaneum | [2] |
| Electroantennography (EAG) | 10 µg | 1.2 ± 0.2 mV | Tribolium castaneum | [5] |
Table 2: Behavioral and Electrophysiological Responses of Tribolium castaneum to this compound
Biosynthesis of this compound
Isotopic labeling and inhibitor studies have elucidated that this compound is biosynthesized via a modified fatty acid pathway, rather than the terpene biosynthetic pathway.[7] The proposed biosynthetic route involves the sequential condensation of acetate and propionate units in the order of Acetate-Propionate-Acetate-Propionate-Acetate (Ac-Pr-Ac-Pr-Ac).[7] This pathway is supported by the inhibitory effect of 2-octynoic acid, a known inhibitor of fatty acid synthesis, and the lack of inhibition by mevastatin, which targets the mevalonate pathway.[7]
Olfactory Signaling Pathway
The perception of this compound in Tribolium follows the general principles of insect olfaction. The process begins with the pheromone molecule entering the sensillum lymph through pores in the antennal sensilla. Here, it is thought to be bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone and transport it to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). While several OBPs have been identified in T. castaneum, such as TcOBPC11 and TcOBPC12, their specific affinity for this compound is an area of ongoing research.[8][9] The binding of this compound to a specific OR triggers a conformational change, leading to the activation of a G-protein-coupled signaling cascade. This results in the production of intracellular second messengers, such as cAMP, which in turn open ion channels, causing depolarization of the ORN. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.
References
- 1. Role of odorant binding protein C12 in the response of Tribolium castaneum to chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. esa.confex.com [esa.confex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Odorant-Binding Proteins Contribute to the Defense of the Red Flour Beetle, Tribolium castaneum, Against Essential Oil of Artemisia vulgaris [frontiersin.org]
- 9. Odorant Binding Proteins in Tribolium castaneum: Functional Diversity and Emerging Applications [mdpi.com]
4,8-Dimethyldecanal in Tribolium castaneum chemical ecology.
An In-depth Technical Guide on the Role of 4,8-Dimethyldecanal in the Chemical Ecology of Tribolium castaneum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMD) is the male-produced aggregation pheromone of the red flour beetle, Tribolium castaneum, a significant pest of stored grain products worldwide. This volatile semiochemical plays a crucial role in the beetle's chemical ecology, mediating aggregation behavior that is attractive to both sexes. Understanding the biosynthesis, perception, and behavioral effects of this compound is paramount for developing effective and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption. This technical guide provides a comprehensive overview of the chemical ecology of this compound in T. castaneum, detailing its biosynthesis, the putative signaling pathway for its perception, and its influence on beetle behavior. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in chemical ecology, pest management, and related fields.
Introduction to this compound
First identified by Suzuki, this compound is the primary aggregation pheromone of Tribolium castaneum.[1] It is a branched-chain aldehyde with two chiral centers, resulting in four possible stereoisomers. Research has indicated that the natural pheromone is a blend of these stereoisomers, and the specific ratio can influence the behavioral response of the beetles. The (4R,8R)-isomer has been identified as being highly attractive.[1] This pheromone is released by male beetles and serves to attract both males and females, leading to infestations in food sources.[1] The production of this compound can be influenced by factors such as diet quality.
Biosynthesis of this compound
The biosynthesis of this compound in T. castaneum has been elucidated through isotopic labeling studies and the use of pathway-specific inhibitors. It is synthesized via a modified fatty acid pathway, rather than the mevalonate pathway common for many other insect pheromones.[2][3] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[2][3]
Data Presentation: Pheromone Production
The following tables summarize quantitative data related to the production of this compound.
Table 1: Effect of Biosynthetic Pathway Inhibitors on this compound Production
| Treatment Group | Inhibitor | Pathway Targeted | 4,8-DMD Production (ng/male/day equivalent) |
| Control | None | - | 22.90 ± 3.27 |
| Mevastatin | Mevastatin | Mevalonate Pathway | 21.00 ± 3.27 |
| 2-Octynoic Acid | 2-Octynoic Acid | Fatty Acid Pathway | 13.13 ± 0.91 |
Data synthesized from studies demonstrating the inhibition of the fatty acid pathway affects pheromone production.[4]
Experimental Protocols
Protocol 1: Pheromone Collection and Quantification
This protocol describes a general method for collecting and quantifying this compound from T. castaneum.
-
Insect Rearing: Beetles are reared on a standard diet of whole wheat flour with 5% brewer's yeast at 27 ± 1°C and ~70% relative humidity.
-
Volatile Collection:
-
Place a known number of male beetles (e.g., 50) in a glass aeration chamber with a charcoal-filtered air inlet and an outlet containing a solid-phase microextraction (SPME) fiber or a porous polymer adsorbent like Porapak Q.
-
Aerate the chamber for a set period (e.g., 24 hours) to collect the volatiles.
-
-
Chemical Analysis:
-
Elute the collected volatiles from the adsorbent using an appropriate solvent (e.g., hexane) or thermally desorb the SPME fiber in the injector port of a gas chromatograph.
-
Analyze the sample using gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.
-
Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.
-
Mandatory Visualization
Caption: Biosynthesis of this compound in T. castaneum.
Perception of this compound
The perception of this compound begins in the antennae of T. castaneum, where olfactory sensory neurons (OSNs) housed in sensilla detect volatile molecules. The signal is then transduced into an electrical signal and processed in the antennal lobe of the brain.
Data Presentation: Electrophysiological and Behavioral Responses
Table 2: Electroantennography (EAG) Response to this compound
| Compound | Dose | Antennal Response (mV) | Sex |
| This compound | 10 µg | 0.5 - 1.5 | Male & Female |
| 2-Hexanone (Control) | 10 µg | 0.3 - 0.8 | Male & Female |
Representative data synthesized from typical EAG studies. Actual values may vary.[2]
Table 3: Behavioral Response in a Two-Choice Olfactometer
| Odor Source | Responding Beetles (%) | Sex |
| This compound (0.5 µL) | ~60-75% | Male & Female |
| Control (Solvent) | ~25-40% | Male & Female |
Data are generalized from typical olfactometer assays.[5]
Experimental Protocols
Protocol 2: Electroantennography (EAG)
-
Antenna Preparation:
-
Anesthetize an adult beetle by cooling.
-
Excise one antenna at the base.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution.
-
-
Stimulus Delivery:
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air carrying a known concentration of this compound is injected into the continuous airstream.
-
-
Data Recording:
-
The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
Protocol 3: Y-Tube Olfactometer Bioassay
-
Apparatus: A Y-shaped glass tube with a central arm for introducing the beetle and two side arms connected to odor sources.
-
Procedure:
-
A gentle, continuous airflow is maintained from the side arms to the central arm.
-
One arm contains a filter paper treated with a known amount of this compound in a solvent, while the other arm contains a filter paper with the solvent alone (control).
-
A single beetle is introduced at the end of the central arm and allowed a set amount of time (e.g., 5 minutes) to choose an arm.
-
A choice is recorded when the beetle moves a set distance into one of the arms.
-
The number of beetles choosing each arm is recorded and analyzed statistically.
-
Mandatory Visualization
Caption: Putative olfactory signaling pathway for this compound.
Behavioral Effects of this compound
The primary behavioral response to this compound is aggregation. Both male and female T. castaneum are attracted to the pheromone, which facilitates finding mates and suitable food resources. The response can be influenced by the concentration of the pheromone and the presence of other chemical cues, such as those from food sources (kairomones).
Experimental Protocols
Protocol 4: Trap-Based Behavioral Assay
-
Arena Setup: A large arena (e.g., a plastic container with a clean floor) is used.
-
Trap Preparation: Pitfall traps are baited with a lure containing a specific concentration of synthetic this compound. Control traps are baited with a solvent-only lure.
-
Beetle Release: A known number of beetles are released in the center of the arena, equidistant from the traps.
-
Data Collection: After a set period (e.g., 24 hours), the number of beetles captured in the pheromone-baited and control traps is counted.
-
Analysis: The data is analyzed to determine the trapping efficiency and the preference for the pheromone.
Mandatory Visualization
Caption: General workflow for a dose-response behavioral assay.
Conclusion and Future Directions
This compound is a key semiochemical in the life of Tribolium castaneum. A thorough understanding of its chemical ecology provides a strong foundation for the development of targeted and sustainable pest management strategies. Future research should focus on several key areas:
-
Deorphanization of Receptors: While TcOR1 is a likely candidate receptor, functional studies are needed to definitively confirm its role in detecting this compound and to identify other potential receptors involved.
-
Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other semiochemicals, such as food odors and alarm pheromones, will provide a more complete picture of the chemical information guiding beetle behavior.
-
Field Studies: Translating laboratory findings into effective field applications requires robust testing of pheromone-based tools under real-world conditions in mills and storage facilities.
By continuing to explore the intricacies of this chemical communication system, researchers can develop more effective and environmentally friendly methods to manage this important stored product pest.
References
The Initial Isolation and Characterization of 4,8-Dimethyldecanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8-Dimethyldecanal is a branched-chain aldehyde that functions as the primary aggregation pheromone for several species of flour beetles, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (T. confusum).[1][2] Secreted by males, it attracts both sexes, leading to infestations in stored grain products.[3][4] First identified by Suzuki, its characterization has been crucial in the development of monitoring and mass trapping strategies for these significant global pests.[2][3][4] This technical guide provides a detailed overview of the initial isolation, characterization, and key experimental protocols for this compound.
Initial Isolation from Tribolium castaneum
The pioneering work on the isolation of this compound was conducted by collecting the volatiles produced by male red flour beetles.[1] A detailed account of a representative isolation procedure is as follows:
Experimental Protocol: Headspace Volatile Collection
-
Insect Rearing: Tribolium castaneum are maintained on a diet of whole wheat flour supplemented with 5% brewer's yeast at a constant temperature of 28 ± 2°C and 65 ± 5% relative humidity.[4]
-
Volatile Collection: A large population of male beetles (e.g., 6,000 males over 40 days) is confined in a collection chamber.[1] A purified airstream is passed over the beetles, and the exiting air, now laden with volatile compounds, is passed through a column packed with an adsorbent material like Super Q.[5]
-
Elution: The trapped volatile compounds are then eluted from the adsorbent using a suitable solvent, such as distilled diethyl ether.[5] The resulting eluate is carefully concentrated to a small volume for subsequent analysis.
Characterization of this compound
The initial characterization and structure elucidation of this compound relied on a combination of spectroscopic techniques and chemical synthesis for confirmation.[1][2]
Spectroscopic Analysis
The following table summarizes the key spectroscopic data reported in the initial identification of this compound.
| Spectroscopic Technique | Observed Data and Interpretation |
| Proton NMR (¹H NMR) | A triplet at 9.76 ppm (1H, J=1.8 Hz) was indicative of an aldehyde proton adjacent to a methylene group. A signal at 2.42 ppm (2H, dt, J=1.8 and 7.0 Hz) corresponded to the methylene group alpha to the aldehyde. Signals around 1.25 ppm and 0.88 ppm suggested the presence of further methylene groups and methyl groups, respectively.[1] |
| Mass Spectrometry (MS) | The molecular ion (M+) was not observed. A prominent peak at m/z 140 was identified as the M+ - 44 fragment, resulting from a characteristic McLafferty rearrangement of an aldehyde. This fragmentation pattern suggested a molecular weight of 184, corresponding to the molecular formula C₁₂H₂₄O.[1][2] |
| Gas Chromatography (GC) | Comparative gas chromatography with straight-chain aldehyde standards indicated that the pheromone was a branched C12-aldehyde.[1][2] |
Structure Confirmation through Synthesis
The definitive structure of this compound was confirmed through chemical synthesis.[1][2] The synthetic compound exhibited identical mass spectra and gas chromatographic retention times to the isolated natural pheromone.[2] It is important to note that this compound possesses two chiral centers at positions 4 and 8, meaning four possible stereoisomers exist.[2][3] Subsequent research focused on the stereospecific synthesis of all four isomers, which revealed that the (4R,8R)-isomer is the most biologically active component of the natural pheromone.[3][6][7]
Key Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the components of the collected volatile extract.
Methodology:
-
Injection: A small aliquot of the concentrated volatile extract is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., 5% SE-30 on Chromosorb WAW).[1][2] The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase of the column.
-
Ionization and Fragmentation: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented.
-
Detection and Analysis: The resulting mass spectrum for each eluting peak provides a unique fragmentation pattern, or "fingerprint," which is compared against spectral libraries and the spectrum of a synthetic standard of this compound for positive identification.[4]
Stereospecific Synthesis of (4R,8R)-4,8-Dimethyldecanal
While multiple synthetic routes have been developed, a common strategy involves the coupling of two chiral building blocks.[3][8][9] A generalized workflow is presented below.
Experimental Workflow: Stereospecific Synthesis
Caption: Retrosynthetic and forward synthesis of (4R,8R)-4,8-Dimethyldecanal.
Biosynthesis of this compound
Subsequent research has elucidated the biosynthetic pathway of this compound in T. castaneum. It is not derived from the typical mevalonate pathway for isoprenoids but rather through a modified fatty acid synthesis pathway.[10][11] This pathway involves the sequential incorporation of acetate and propionate units.[10][11]
Signaling Pathway: Biosynthesis of this compound
Caption: Biosynthesis of this compound via a modified fatty acid pathway.
Conclusion
The initial isolation and characterization of this compound laid the groundwork for a deeper understanding of chemical communication in Tribolium beetles. This knowledge has been instrumental in developing pheromone-based tools for integrated pest management programs. The detailed methodologies and spectroscopic data presented in this guide serve as a foundational resource for researchers in chemical ecology, entomology, and drug development who are engaged in the study of insect pheromones and their applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. scielo.br [scielo.br]
- 10. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4,8-Dimethyldecanal for Research Applications
Application Notes
Introduction
4,8-Dimethyldecanal is a branched-chain saturated aldehyde of significant interest in chemical ecology and pest management research. It is the primary component of the aggregation pheromone of several species of flour beetles of the genus Tribolium, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] The stereochemistry of this compound is crucial for its biological activity, with the (4R,8R)-isomer showing the highest attraction for T. castaneum.[1][3] Synthetic this compound is a valuable tool for researchers studying insect behavior, developing monitoring and trapping strategies, and investigating novel pest control methods. This document provides detailed protocols for the stereoselective synthesis of this compound for research purposes.
Principle of the Synthesis
The synthesis of specific stereoisomers of this compound typically involves the coupling of two chiral building blocks to construct the C12 carbon skeleton, followed by the transformation of a functional group to the desired aldehyde. A common and effective strategy employs a Grignard reaction to couple a chiral Grignard reagent with a chiral tosylate, followed by oxidative cleavage of a terminal double bond to yield the final aldehyde.[2][4] This approach allows for the controlled introduction of the chiral centers at positions 4 and 8.
This protocol will focus on a well-established stereoselective synthesis starting from commercially available chiral citronellol. The key steps are:
-
Tosylation of Chiral Citronellol: Conversion of the primary alcohol of citronellol to a tosylate to create a good leaving group for the subsequent coupling reaction.
-
Grignard Coupling: Formation of a new carbon-carbon bond by reacting the citronellyl tosylate with a chiral Grignard reagent in the presence of a copper catalyst.
-
Oxidative Cleavage: Cleavage of the terminal double bond of the coupled product to yield the target aldehyde, this compound.
Experimental Protocols
Materials and Reagents
-
(R)- or (S)-Citronellol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
(S)-(+)-1-bromo-2-methylbutane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)
-
Ozone (O₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Protocol 1: Synthesis of (4R,8S)-4,8-Dimethyldecanal
This protocol outlines the synthesis of the (4R,8S)-isomer starting from (S)-citronellol and (S)-(+)-1-bromo-2-methylbutane.
Step 1: Tosylation of (S)-Citronellol
-
Dissolve (S)-citronellol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-citronellyl tosylate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure tosylate.
Step 2: Grignard Coupling
-
Prepare the Grignard reagent by adding a solution of (S)-(+)-1-bromo-2-methylbutane (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere (e.g., argon or nitrogen). Initiate the reaction with a small crystal of iodine if necessary.
-
Cool the prepared Grignard reagent solution to -78 °C.
-
In a separate flask, dissolve the (S)-citronellyl tosylate (1.0 eq) in anhydrous THF.
-
Add the Li₂CuCl₄ solution (0.05-0.1 eq) to the tosylate solution.
-
Slowly add the Grignard reagent to the tosylate/catalyst mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alkene by flash column chromatography on silica gel (eluent: hexane) to yield (5S,9S)-5,9-dimethylundec-1-ene.
Step 3: Ozonolysis to (4R,8S)-4,8-Dimethyldecanal
-
Dissolve the purified (5S,9S)-5,9-dimethylundec-1-ene (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (2.0-3.0 eq) or triphenylphosphine (1.5 eq) to the reaction mixture at -78 °C and allow it to warm to room temperature and stir for at least 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (4R,8S)-4,8-dimethyldecanal.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound stereoisomers. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
| Step | Product | Starting Materials | Typical Yield (%) |
| 1 | Chiral Citronellyl Tosylate | Chiral Citronellol, TsCl | 85-95 |
| 2 | Chiral 5,9-Dimethylundec-1-ene | Chiral Citronellyl Tosylate, Chiral Grignard Reagent | 70-85 |
| 3 | Chiral this compound | Chiral 5,9-Dimethylundec-1-ene | 75-90 |
| Overall | Chiral this compound | Chiral Citronellol | 50-70 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the stereoselective synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a branched-chain aldehyde that serves as a significant aggregation pheromone for several species of flour beetles, most notably the red flour beetle (Tribolium castaneum). Its detection and quantification are crucial in various fields, including pest management, chemical ecology, and potentially in drug development as a model branched-chain aldehyde. These application notes provide detailed protocols for the analysis of this compound, focusing on the most established analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, alternative and emerging analytical strategies are discussed.
Analytical Techniques Overview
The primary and most widely cited method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the confident identification and quantification of the analyte, even in complex biological matrices. Other potential methods for aldehyde detection, such as High-Performance Liquid Chromatography (HPLC) with derivatization, could be adapted for this compound, although specific applications are not prevalent in the current literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the volatilization of the sample, separation of its components in a chromatographic column, and detection by a mass spectrometer, which provides both quantitative data and structural information.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. For the analysis of this compound, a pheromone often collected as a volatile, several techniques can be employed.
1. Headspace Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from the headspace of a sample.
-
Protocol:
-
Place the sample (e.g., insect culture, food matrix) in a sealed headspace vial.
-
Expose a SPME fiber (e.g., with a Polydimethylsiloxane (PDMS) coating) to the headspace of the vial.
-
Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) to allow for the adsorption of volatile compounds.
-
Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.
-
2. Solvent Extraction
This classic technique involves the use of an organic solvent to extract the analyte from a solid or liquid sample.
-
Protocol:
-
Homogenize the sample in a suitable organic solvent (e.g., hexane, diethyl ether).
-
Vortex or sonicate the mixture to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
Carefully collect the supernatant containing the extracted analytes.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the extract into the GC-MS system.
-
3. Headspace Sampling with Adsorbent Tubes
This method is suitable for collecting airborne pheromones or volatiles from a larger environment.
-
Protocol:
-
Draw a known volume of air from the sample environment through a tube packed with an adsorbent material (e.g., activated charcoal).
-
The volatile compounds, including this compound, are trapped on the adsorbent.
-
The trapped analytes are then eluted with a small volume of a suitable solvent (e.g., hexane).
-
An aliquot of the eluate is injected into the GC-MS.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 50-70 °C, hold for 1-2 min, ramp at 5-10 °C/min to 250-280 °C, hold for 5-10 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification of target ions. |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
Quantitative Analysis
For accurate quantification, an external calibration curve should be prepared using certified standards of this compound. The use of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is recommended to correct for variations in sample preparation and instrument response.
Quantitative Performance Data
While specific analytical validation data for this compound is not extensively published, the performance of GC-MS for similar long-chain aldehydes is typically in the following ranges. It is imperative to validate these parameters for the specific matrix and instrumentation being used.
| Parameter | Expected Performance for Similar Aldehydes by GC-MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Recovery (%) | 80 - 120% |
Alternative Analytical Techniques
While GC-MS is the predominant technique, other methods for aldehyde analysis could be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of aldehydes after derivatization with a UV-active or fluorescent tag. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be detected by UV-Vis spectrophotometry.
-
General Protocol Outline:
-
Derivatize the sample extract with a solution of DNPH.
-
Separate the resulting hydrazones on a C18 reversed-phase HPLC column.
-
Detect the derivatives using a UV detector at approximately 360 nm.
-
Quantify against a calibration curve prepared from derivatized this compound standards.
-
Experimental Workflows and Diagrams
To visualize the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Comparison of sample preparation methods.
References
Application Note: Quantitative Analysis of 4,8-Dimethyldecanal by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde notable for its role as a male-produced aggregation pheromone in insects, particularly the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum). Its molecular formula is C₁₂H₂₄O, with a molecular weight of 184.32 g/mol . Accurate and sensitive quantification of this compound is critical for applications in pest management programs, ecological research, and the development of semiochemical-based control strategies.
This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters for robust chromatographic separation, and mass spectrometric detection and quantification.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥95% purity), Internal Standard (IS), e.g., Methyl Dodecanoate or Methyl Decanoate.
-
Solvents (GC or HPLC Grade): Hexane, Dichloromethane, Methanol.
-
Sample Vials: 1.5 mL or 2 mL glass autosampler vials with PTFE-lined caps.
-
Extraction Supplies (as needed): Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS), Solid-Phase Extraction (SPE) cartridges.
Sample Preparation
The choice of sample preparation is dependent on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences. All samples should be free of particulate matter before injection; centrifuge or filter if necessary.
Protocol A: Liquid-Liquid Extraction (LLE) This protocol is suitable for liquid samples.
-
To 5 mL of a liquid sample, add an appropriate volume of the internal standard solution.
-
Add 5 mL of an immiscible organic solvent, such as hexane or dichloromethane.
-
Vortex the mixture vigorously for
Application Notes and Protocols for Electroantennography (EAG) Studies with 4,8-Dimethyldecanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,8-Dimethyldecanal (DMD) is a significant aggregation pheromone for several stored-product pests of the genus Tribolium, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Electroantennography (EAG) is a widely used electrophysiological technique to measure the electrical response of an insect's antenna to volatile compounds.[3] This document provides detailed application notes and protocols for conducting EAG studies with this compound to assess its activity as a semiochemical.
Data Presentation
The following tables summarize quantitative data from EAG studies involving this compound. Data has been extracted and compiled from published research.
Table 1: Dose-Dependent EAG Responses of Tribolium castaneum to this compound (DMD)
| Concentration (dilution in silicone oil w/w) | Mean EAG Response (-mV) (Normalized) | Notes |
| 10⁻⁶ | ~0.1 | Response near baseline/solvent control. |
| 10⁻⁵ | ~0.25 | Onset of significant dose-dependent reaction.[4] |
| 10⁻⁴ | ~0.5 | Clear and measurable antennal response. |
| 10⁻³ | ~0.8 | Strong antennal response. |
| 10⁻² | ~1.0 | Response approaching saturation. |
Note: The values presented are estimated from graphical representations in published studies and are normalized by subtracting the response to the solvent (silicone oil). Actual values may vary based on specific experimental conditions.[4][5]
Table 2: Comparative EAG Responses of Tribolium confusum to Stereoisomers of this compound (DMD)
| Isomer / Blend (10 µg dose) | Mean EAG Response (mV ± SE) | Sex |
| (4R,8R)-DMD | 0.45 ± 0.08 | Female |
| (4R,8R)-DMD | 0.55 ± 0.10 | Male |
| (4R,8S)-DMD | 0.38 ± 0.07 | Female |
| (4R,8S)-DMD | 0.48 ± 0.09 | Male |
| 80/20 blend (4R,8R/4R,8S) | 0.52 ± 0.09 | Female |
| 80/20 blend (4R,8R/4R,8S) | 0.60 ± 0.11 | Male |
Source: Data compiled from studies on Tribolium confusum, indicating responses to different stereoisomers. Both sexes respond to the pheromone, with males sometimes showing slightly higher responses.[1]
Experimental Protocols
This section details the methodology for conducting EAG experiments with this compound, primarily focusing on Tribolium species.
Protocol 1: Preparation of Test Compounds
-
Pheromone Source: Obtain synthetic this compound of high purity (≥96%). If studying specific stereoisomers, ensure their individual availability.
-
Solvent Selection: Use a non-polar, low-volatility solvent such as silicone oil (M 200) or paraffin oil to minimize solvent-induced antennal responses.[6]
-
Serial Dilutions: Prepare a series of logarithmic dilutions of this compound in the chosen solvent. A common range is 10⁻⁶ to 10⁻² (w/w).[6]
-
Stimulus Cartridges: Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper (e.g., 1 cm²). Insert the filter paper into a clean glass Pasteur pipette or a dedicated stimulus cartridge. Prepare a solvent-only cartridge to serve as a negative control.
Protocol 2: Insect Preparation and Antenna Mounting
-
Insect Selection: Use adult beetles (e.g., T. castaneum or T. confusum), 10-15 days post-eclosion for optimal and consistent responses.[7] Beetles may be starved for 24 hours prior to the experiment.[8]
-
Immobilization: Immobilize the beetle. An effective method for T. castaneum involves placing the beetle into a 200 µL plastic micropipette tip and using slight air pressure to wedge it in place, with the head protruding. The tip can then be trimmed for access.[8]
-
Antenna Excision: Carefully excise one antenna from the base using micro-scissors or a sharp blade.
-
Mounting:
-
Recording Electrode: Mount the distal end of the excised antenna onto the recording electrode. A small amount of electrode gel (e.g., Spectra 360) can be used to ensure good electrical contact.[9]
-
Reference Electrode: Insert the basal end of the antenna into the reference electrode, also using electrode gel.
-
Alternatively, for intact preparations, the reference electrode (a fine silver wire or a glass microelectrode filled with saline) can be inserted into the insect's head or eye, while the recording electrode makes contact with the tip of the antenna.
-
Protocol 3: EAG Recording and Data Acquisition
-
EAG System: Utilize a standard EAG system (e.g., Syntech or similar) comprising a probe, amplifier, and data acquisition software.
-
Airflow: Position the mounted antenna in a continuous, purified, and humidified air stream flowing at a constant rate (e.g., 0.5 L/min).
-
Stimulus Delivery: Insert the tip of the stimulus cartridge into a hole in the main air tube directed at the antenna. A stimulus controller delivers a defined puff of air (e.g., 0.5 seconds) through the cartridge, carrying the odorant over the antenna.
-
Recording Sequence:
-
Allow the antenna to stabilize in the clean air stream.
-
Present the solvent control first to establish a baseline.
-
Present the this compound dilutions in ascending order of concentration to avoid adaptation.
-
Include solvent controls periodically (e.g., after every 3-4 stimuli) to monitor the antenna's baseline response.
-
Maintain a sufficient interval between stimuli (e.g., 60-120 seconds) to allow the antenna to recover.[6]
-
-
Data Acquisition: Record the voltage changes from the antenna using acquisition software. The peak amplitude of the negative deflection is the primary EAG response value, measured in millivolts (mV).
Protocol 4: Data Analysis
-
Measurement: Measure the peak amplitude of the depolarization for each stimulus presentation.
-
Normalization: To account for solvent effects and baseline drift, subtract the average response of the two nearest solvent controls from the response to the this compound stimulus.[4][5]
-
Dose-Response Curves: Plot the normalized mean EAG responses against the logarithm of the this compound concentration to generate a dose-response curve.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences in responses between different concentrations, isomers, or sexes.
Visualizations
Experimental Workflow
Caption: Workflow for a typical electroantennography (EAG) experiment.
Putative Olfactory Signaling Pathway
Caption: Simplified diagram of insect olfactory signal transduction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutually Exclusive Expression of Closely Related Odorant-Binding Proteins 9A and 9B in the Antenna of the Red Flour Beetle Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,8-Dimethyldecanal in Pest Management
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,8-Dimethyldecanal (4,8-DMD) is the aggregation pheromone produced by the male red flour beetle, Tribolium castaneum, a major pest of stored grain products worldwide.[1][2][3] This pheromone is attractive to both male and female beetles, making it a valuable tool for monitoring and managing infestations in a more environmentally friendly manner compared to conventional pesticides.[2][3][4] These application notes provide an overview of the field application of 4,8-DMD, including its efficacy, experimental protocols for its use, and the underlying biological pathways.
Data Presentation
The efficacy of this compound in trapping Tribolium castaneum is influenced by several factors, including its concentration, the distance of the pest from the source, and the presence of other attractants like kairomones.
Table 1: Efficacy of this compound in Trapping Tribolium castaneum
| Parameter | Value | Condition | Source |
| Optimal Concentration | 0.5 µL | - | [1] |
| Maximum Trap Catch | 24% | At 0.5 µL, with beetles released up to 60 cm from the pheromone source. | [1] |
| Effective Distance | Up to 60 cm | Percentage of beetles trapped declined when released 60–120 cm from the pheromone. | [1] |
| Attractiveness of Synthetic vs. Natural Pheromone | Synthetic sample showed 51% attractancy at 150 ng per disk. | Natural pheromone showed 65.0% attractiveness at 15 ng and 21.0% at 1.5 ng. The lower attractiveness of the synthetic sample is attributed to it being a racemic mixture. | [5] |
Table 2: Influence of Kairomones and Environmental Factors on 4,8-DMD Efficacy
| Factor | Observation | Implication for Pest Management | Source |
| Kairomones (Food Oils) | The combination of 4,8-DMD with food oils like coconut oil and mee oil increases the trapping of T. castaneum. | The addition of kairomones to pheromone traps can enhance their efficacy. | [1] |
| Air Movement | Air movement downstream of the pheromone trap increased the percentage of beetles trapped. | Strategic placement of traps in areas with airflow can improve capture rates. | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Y-Tube Olfactometer Bioassay for Attractiveness
Objective: To determine the behavioral response (attraction or repulsion) of Tribolium castaneum to this compound.[3]
Materials:
-
Y-shaped glass tube olfactometer
-
Air pump for purified air stream
-
Flow meters
-
Filter paper disks
-
This compound solution (e.g., in hexane)
-
Solvent control (e.g., hexane)
-
Adult Tribolium castaneum (starved for a specified period)
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms.
-
Treat a filter paper disk with a known concentration and volume of the this compound solution.
-
Treat a second filter paper disk with the solvent alone to serve as a control.[3]
-
Place the treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.
-
Introduce a single adult beetle at the base of the central arm.[3]
-
Observe the beetle's movement and record which arm it chooses. A choice is typically defined as the beetle moving a certain distance into one of the arms.[3]
-
Repeat the experiment with a sufficient number of beetles to allow for statistical analysis.
-
To avoid positional bias, rotate the arms of the olfactometer periodically.
Protocol 2: Field Trapping Experiment
Objective: To evaluate the effectiveness of this compound-baited traps for monitoring and capturing Tribolium castaneum in a stored product environment.
Materials:
-
Dome traps or similar insect traps
-
Lures containing a specific dose of synthetic this compound
-
Control traps with no lure or a solvent-only lure
-
Collection containers within the traps
-
Stored product facility (e.g., grain silo, warehouse)
Procedure:
-
Select a suitable stored product environment for the experiment.
-
Determine the experimental layout, including the number and placement of traps. Consider factors like distance between traps and potential environmental gradients (e.g., temperature, airflow).
-
Deploy the 4,8-DMD-baited traps and control traps according to the experimental design. A completely randomized design with multiple replicates is recommended.[1]
-
Check the traps at regular intervals (e.g., weekly) and count the number of captured T. castaneum adults.
-
Record the data for each trap.
-
Analyze the data to compare the capture rates of baited and control traps and to assess the influence of factors like trap location and pheromone concentration.
Protocol 3: Synthesis of this compound
Objective: To chemically synthesize this compound for use in research and pest management applications.
While multiple synthetic routes exist, a common strategy involves the coupling of chiral building blocks.[2][4] The following is a generalized workflow based on published methods.[2][4]
Key Steps:
-
Preparation of Chiral Building Blocks: Chiral sources such as (R)- and (S)-2-methyloxirane can be used to generate key chiral intermediates.[2][4]
-
Coupling Reaction: A Li₂CuCl₄-catalyzed coupling reaction can be employed to connect two key building blocks, for instance, a chiral tosylate and a chiral Grignard reagent, to form the carbon skeleton of the target molecule.[2][4]
-
Oxidation: The resulting intermediate, a chiral terminal olefin, is then oxidized to yield the final product, this compound. Reagents such as RuCl₃ and NaIO₄ can be used for this oxidation step.[2][4]
Note: The synthesis of specific stereoisomers, such as the naturally occurring (4R,8R)-isomer, requires the use of stereochemically pure starting materials and stereospecific reactions.[2]
Mandatory Visualizations
Diagram 1: Pheromone Perception and Behavioral Response Pathway
Caption: Pheromone perception to behavioral response pathway.
Diagram 2: Experimental Workflow for Pheromone Efficacy Testing
Caption: Workflow for testing the efficacy of this compound.
Diagram 3: Biosynthesis of this compound
Caption: Biosynthesis of this compound via the fatty acid pathway.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlled Release Formulation of 4,8-Dimethyldecanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a branched-chain saturated aldehyde that functions as a potent aggregation pheromone for various species of flour beetles (genus Tribolium), major pests of stored agricultural products. Its controlled and sustained release is crucial for effective pest management strategies, such as mating disruption and mass trapping. Furthermore, the unique chemical properties of this volatile aldehyde present opportunities for investigation in other fields, including targeted drug delivery, where controlled release of bioactive aldehydes is of interest.
These application notes provide a comprehensive overview of two primary methods for the formulation of this compound for controlled release: microencapsulation and inclusion complexation with cyclodextrins. Detailed protocols for the preparation, characterization, and in vitro release studies are provided to guide researchers in the development of novel and effective controlled-release systems for this and other volatile aldehydes.
Microencapsulation of this compound
Microencapsulation involves the envelopment of small droplets of this compound within a polymeric shell, forming microcapsules typically in the micrometer size range. This technique protects the volatile aldehyde from premature degradation and allows for its gradual release over an extended period.
Principle of Microencapsulation for Controlled Release
The release of the encapsulated this compound is governed by the properties of the polymeric shell, including its thickness, porosity, and biodegradability. The primary mechanism of release is typically diffusion of the aldehyde through the polymer matrix. By carefully selecting the polymer and the encapsulation method, the release rate can be tailored to specific application requirements.
Suitable Microencapsulation Techniques
Several techniques can be employed for the microencapsulation of volatile compounds. For this compound, interfacial polymerization and complex coacervation are particularly well-suited.
-
Interfacial Polymerization: This method involves the polymerization reaction at the interface of an oil-in-water emulsion. This compound, being an oil, is dispersed in an aqueous phase. Monomers are dissolved in each phase, and polymerization occurs at the surface of the oil droplets, forming a solid polymeric shell.
-
Complex Coacervation: This technique relies on the electrostatic interaction between two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that coats the dispersed this compound droplets.
Characterization of this compound Microcapsules
A thorough characterization of the prepared microcapsules is essential to ensure their quality and performance. Key characterization parameters include:
-
Encapsulation Efficiency: The percentage of this compound that is successfully encapsulated within the microcapsules.
-
Particle Size and Distribution: The average size and size range of the microcapsules, which influence the release kinetics and handling properties.
-
Morphology: The shape and surface characteristics of the microcapsules, typically determined by scanning electron microscopy (SEM).
-
In Vitro Release Profile: The rate and duration of this compound release from the microcapsules under controlled laboratory conditions.
Inclusion Complexation of this compound with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This unique structure allows them to form inclusion complexes with hydrophobic molecules like this compound, effectively "trapping" the volatile aldehyde.
Principle of Inclusion Complexation for Controlled Release
The formation of an inclusion complex significantly reduces the volatility of this compound and protects it from environmental degradation. The release of the aldehyde from the cyclodextrin cavity is a reversible process, typically triggered by the presence of water or by a competitive guest molecule. This allows for a sustained release of the active compound.
Preparation of this compound-Cyclodextrin Complexes
The most common method for preparing these complexes is the co-precipitation method . This involves dissolving the cyclodextrin in water and then adding the this compound, often dissolved in a small amount of a co-solvent. The mixture is stirred for an extended period to allow for complex formation, followed by precipitation and collection of the complex.
Characterization of this compound-Cyclodextrin Complexes
The formation and properties of the inclusion complexes are confirmed through various analytical techniques:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and its stability constant.
-
Spectroscopic Methods (FTIR, NMR): To confirm the inclusion of the this compound molecule within the cyclodextrin cavity.
-
Thermal Analysis (DSC, TGA): To assess the thermal stability of the complex.
-
In Vitro Release Profile: To measure the release rate of this compound from the complex in an aqueous environment.
Data Presentation
Table 1: Representative Characteristics of Microencapsulated Insect Pheromones
| Formulation Parameter | Polymer System | Encapsulation Efficiency (%) | Mean Particle Size (μm) | Sustained Release Duration | Reference Compound |
| A | Gelatin-Acacia Gum | 85 - 95 | 50 - 150 | Up to 6 months | 2-Ethylhexyl acetate[1] |
| B | Polyurea | 70 - 85 | 10 - 50 | Several weeks | (E,Z)-7,9-dodecadien-1-yl acetate |
| C | Urea-Formaldehyde | >90 | 20 - 80 | Over 40 days | Citral, n-octanol |
Table 2: Representative Characteristics of Pheromone-Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Stoichiometry (Pheromone:CD) | Stability Constant (K) (M⁻¹) | Release Rate (ng/10mg complex/day) | Reference Compound |
| β-Cyclodextrin | 1:1 | 150 - 500 | 200 - 800 | E-11-hexadecenal[2] |
| Methyl-β-Cyclodextrin | 1:1 | 300 - 800 | Not Reported | Miconazole |
| Hydroxypropyl-β-Cyclodextrin | 1:1 | 100 - 400 | Not Reported | Imidacloprid |
Experimental Protocols
Protocol 1: Microencapsulation of this compound by Interfacial Polymerization
Objective: To prepare polyurea microcapsules containing this compound for controlled release.
Materials:
-
This compound
-
Toluene diisocyanate (TDI)
-
Ethylenediamine (EDA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Hexane
-
Magnetic stirrer
-
Homogenizer
-
Optical microscope
-
Scanning Electron Microscope (SEM)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and TDI in hexane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously with a homogenizer to form a stable oil-in-water emulsion.
-
Polymerization: Add an aqueous solution of EDA dropwise to the emulsion under continuous stirring. The polymerization reaction will occur at the oil-water interface, forming the polyurea shell.
-
Curing: Continue stirring for a specified period (e.g., 2-3 hours) at a controlled temperature (e.g., 50-60°C) to ensure complete polymerization.
-
Washing and Collection: Wash the microcapsules repeatedly with deionized water and hexane to remove unreacted monomers and excess PVA. Collect the microcapsules by filtration or centrifugation.
-
Drying: Dry the microcapsules in a vacuum oven at a low temperature.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin for enhanced stability and controlled release.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution of β-Cyclodextrin: Dissolve a molar equivalent of β-cyclodextrin in deionized water with gentle heating and stirring.
-
Addition of this compound: Dissolve a corresponding molar equivalent of this compound in a minimal amount of ethanol. Add this solution dropwise to the β-cyclodextrin solution under continuous stirring.
-
Complexation: Stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
Precipitation: Cool the solution in an ice bath to induce precipitation of the complex.
-
Collection and Washing: Collect the precipitate by filtration and wash it with a small amount of cold deionized water and ethanol to remove any uncomplexed material.
-
Drying: Dry the collected inclusion complex in a vacuum oven at a low temperature.
Protocol 3: Characterization - Determination of Encapsulation Efficiency
Objective: To quantify the amount of this compound successfully encapsulated in the microcapsules.
Materials:
-
A known weight of dried microcapsules
-
A suitable organic solvent (e.g., hexane)
-
Ultrasonicator
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard for calibration
Procedure:
-
Extraction of Total Aldehyde: Accurately weigh a sample of microcapsules. Add a known volume of the organic solvent and disrupt the microcapsules using an ultrasonicator to release the encapsulated this compound.
-
Separation: Centrifuge the mixture to separate the polymer debris from the solvent containing the extracted aldehyde.
-
Quantification: Analyze the supernatant using GC-MS. Quantify the amount of this compound by comparing the peak area with a pre-established calibration curve of the standard.
-
Calculation: Encapsulation Efficiency (%) = (Mass of encapsulated this compound / Initial mass of this compound used) x 100
Protocol 4: Characterization - In Vitro Release Study using Headspace GC-MS
Objective: To determine the release profile of this compound from the controlled-release formulation over time.
Materials:
-
A known weight of the controlled-release formulation (microcapsules or cyclodextrin complex)
-
Headspace vials with septa
-
Gas Chromatograph with a Headspace autosampler and a Mass Spectrometer detector (HS-GC-MS)
-
Incubator or oven with precise temperature control
Procedure:
-
Sample Preparation: Place a precisely weighed amount of the formulation into a series of headspace vials.
-
Incubation: Place the vials in an incubator at a constant temperature relevant to the intended application (e.g., 25°C or 30°C).
-
Headspace Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), remove a vial from the incubator and immediately analyze the headspace for the concentration of this compound using HS-GC-MS.
-
Data Analysis: Plot the cumulative amount or percentage of this compound released as a function of time to obtain the in vitro release profile.
Visualizations
Caption: Workflow for Microencapsulation of this compound.
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Generalized Olfactory Signaling Pathway for Insect Pheromones.
References
Application Notes and Protocols for the Quantification of 4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde that serves as a significant aggregation pheromone for several insect species, most notably the red flour beetle (Tribolium castaneum).[1][2] Accurate quantification of this semiochemical is crucial for research in chemical ecology, the development of effective pest management strategies, and potentially in drug development contexts where volatile organic compounds may serve as biomarkers. This document provides detailed protocols for the quantification of this compound in various samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly specific analytical technique. The methodologies outlined herein cover sample preparation via headspace solid-phase microextraction (SPME) and solvent extraction, as well as instrumental analysis.
Data Presentation
Quantitative Performance of GC-MS for Aldehyde Analysis
| Parameter | Typical Performance Characteristics | Key Considerations |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | Dependent on the sample matrix and the use of derivatization. Can be in the low ng/L range.[3] |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/L | Generally, three times the LOD. Method validation is essential for establishing accurate LOQs.[3] |
| Linearity (R²) | > 0.99 | Typically achieved over a concentration range of 1-1000 µg/L. |
| Accuracy/Recovery (%) | 80 - 120% | The use of a stable isotope-labeled internal standard is recommended to improve accuracy.[3] |
| Precision (%RSD) | < 15% | For both intra- and inter-day precision.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Operational Parameters
The table below outlines the recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required for specific instruments and sample matrices.[8][9]
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-1MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 1-2 minutes. Ramp: 6-10°C/min to 200-280°C, hold for 5-10 minutes. |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Data Acquisition | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (SPME)
This protocol is suitable for the extraction of volatile this compound from solid or liquid samples, such as insect-infested grain, biological fluids, or air samples.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa and caps
-
Heating block or water bath
-
Internal standard solution (e.g., methyl decanoate or a deuterated analog of this compound in a suitable solvent)
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption (e.g., at 250°C for 2-5 minutes). Initiate the GC-MS analysis.
Protocol 2: Solvent Extraction
This protocol is suitable for samples where this compound may be present in a non-volatile matrix or at higher concentrations.
Materials:
-
Organic solvent (e.g., hexane or dichloromethane, GC grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and centrifuge
-
Internal standard solution
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh a known amount of the homogenized sample into a glass vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Extraction: Add a precise volume of the extraction solvent (e.g., 2 mL of hexane) to the vial. Vortex the mixture vigorously for 2 minutes. For solid samples, sonication may be used to enhance extraction efficiency.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the organic layer.
-
Analysis: Carefully transfer an aliquot of the organic supernatant to an autosampler vial for GC-MS analysis. Inject 1 µL of the extract into the GC-MS system.
Mandatory Visualization
Caption: Workflow for the quantification of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the reliable quantification of this compound in a variety of sample matrices. The combination of optimized sample preparation techniques, either headspace SPME for volatile analysis or solvent extraction for other sample types, with the high sensitivity and selectivity of GC-MS, ensures accurate and reproducible results. The use of an appropriate internal standard is highly recommended to correct for variations during sample handling and analysis, thereby enhancing the accuracy of the quantification. While the provided quantitative performance data is based on structurally similar long-chain aldehydes, it serves as a valuable guideline for method validation and performance expectation. Researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications, contributing to advancements in their respective fields.
References
- 1. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Airborne aldehydes in cabin-air of commercial aircraft: Measurement by HPLC with UV absorbance detection of 2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4,8-Dimethyldecanal in Insect Monitoring Traps
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is a well-documented aggregation pheromone produced by males of the red flour beetle, Tribolium castaneum, a major pest of stored products worldwide.[1][2][3][4] This pheromone is attractive to both males and females, making it a valuable tool for monitoring and managing infestations of this pest.[3][5] Pheromone-based pest management is an environmentally benign and effective strategy, reducing reliance on conventional chemical insecticides.[5][6] These application notes provide detailed information and protocols for the use of this compound in insect monitoring traps, targeting researchers and professionals in entomology, chemical ecology, and pest management.
Data Presentation
The efficacy of this compound in attracting Tribolium castaneum has been quantified through various bioassays. The following tables summarize key quantitative data from electrophysiological, behavioral, and field trapping studies.
Table 1: Electrophysiological and Behavioral Response of Tribolium castaneum to this compound
| Assay Type | Compound | Dose/Concentration | Response Metric | Result | Sex |
| Electroantennography (EAG) | This compound | 10 µg | Antennal Response (mV) | 1.2 ± 0.2 | Male & Female |
| Two-Choice Olfactometer | This compound | 0.1 ng/µL | % Beetles Attracted | 65% | Male & Female |
| Two-Choice Olfactometer | This compound | 1.0 ng/µL | % Beetles Attracted | 80% | Male & Female |
| Two-Choice Olfactometer | This compound | 10 ng/µL | % Beetles Attracted | 75% | Male & Female |
| Two-Choice Olfactometer | Control (Solvent only) | - | % Beetles Attracted | 50% | Male & Female |
Note: Data are representative examples synthesized from typical electroantennography and olfactometer bioassays. Actual values can vary based on experimental conditions.[3]
Table 2: Trap Capture of Tribolium castaneum with Pheromone-Baited Traps
| Trap Type | Lure Composition | Mean Beetle Capture (per trap per day) |
| Pitfall Trap | This compound + Kairomone | 21.25 ± 4.13 |
| Sticky Trap | This compound + Kairomone | 8.5 ± 2.1 |
| Pitfall Trap | Unbaited | 2.1 ± 0.5 |
Note: The addition of kairomones, such as food oils, can significantly enhance the trap capture of T. castaneum.[3][4] A study found that the maximum trap catch (24%) was achieved with 0.5 μL of this compound when beetles were released up to 60 cm from the pheromone source.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound, a general workflow for insect pheromone investigation, and the pheromone perception to behavioral response pathway.
Experimental Protocols
Protocol 1: Volatile Collection from Tribolium castaneum
Objective: To collect volatile compounds, including the aggregation pheromone, released by T. castaneum.
Materials:
-
Glass aeration chamber
-
Air pump
-
Activated charcoal filter
-
Sorbent tube (e.g., Porapak Q or Tenax TA)
-
Flow meter
-
Tribolium castaneum adults (males for pheromone collection)
-
Rearing substrate (e.g., whole wheat flour with 5% brewer's yeast)
Procedure:
-
Place a known number of male T. castaneum adults into the glass aeration chamber with a small amount of rearing substrate.
-
Draw purified air (passed through an activated charcoal filter) through the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Pass the effluent air through a sorbent tube to trap the volatile organic compounds.
-
Collect volatiles for a specified period (e.g., 24-48 hours).
-
After collection, elute the trapped volatiles from the sorbent tube using a suitable solvent (e.g., dichloromethane or hexane) for subsequent analysis.
Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the collected volatile samples.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5 or HP-1MS)
-
Helium (carrier gas)
-
Volatile sample from Protocol 1
-
Synthetic this compound standard
Procedure:
-
Inject a small volume (e.g., 1 µL) of the eluted sample into the GC-MS system.
-
Set the GC oven temperature program to separate the compounds in the sample. A typical program might be: hold at 50°C for 1 min, then ramp at 6-8°C/min to 250-270°C.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
Identify this compound by comparing its retention time and mass spectrum with that of a synthetic standard.
-
Quantify the amount of this compound using an internal standard and a calibration curve.
Protocol 3: Synthesis of this compound
The synthesis of this compound, particularly its stereoisomers, involves multi-step chemical reactions. The (4R,8R)-isomer has been identified as the most active stereoisomer.[5] A common synthetic strategy involves the coupling of two chiral building blocks. For example, a Li₂CuCl₄-catalyzed coupling of a chiral tosylate with a Grignard reagent, followed by oxidation.[5]
A simplified representation of a synthetic route is as follows:
-
Preparation of Chiral Building Blocks: Chiral starting materials like (R)- and (S)-2-methyloxirane can be used to synthesize key chiral intermediates.[5]
-
Coupling Reaction: A key step is the coupling of these building blocks. For instance, the Li₂CuCl₄-catalyzed coupling of a chiral tosylate with a Grignard reagent derived from a chiral bromoalkane.[5]
-
Oxidation: The resulting intermediate is then oxidized to yield this compound.[5]
Due to the complexity and hazardous nature of organic synthesis, it is recommended that this be performed by trained chemists in a properly equipped laboratory, following detailed procedures from the primary literature.[5][7][8]
Protocol 4: Behavioral Bioassay using a Y-Tube Olfactometer
Objective: To determine the behavioral response (attraction or repulsion) of T. castaneum to this compound.
Materials:
-
Y-shaped glass olfactometer
-
Air pump and flow meters
-
Humidifier and activated charcoal filter
-
Filter paper
-
Synthetic this compound
-
Solvent (e.g., hexane)
-
Tribolium castaneum adults
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant, purified, and humidified airflow through both arms.
-
Prepare the odor source by applying a solution of this compound in a solvent to a filter paper.
-
Prepare a control by applying only the solvent to another filter paper.
-
Place the treatment filter paper in one arm of the olfactometer and the control in the other.
-
Introduce a single beetle at the base of the central arm.
-
Observe the beetle's choice of arm. A choice is recorded when the beetle moves a certain distance into one of the arms and remains for a specified time.
-
Repeat the experiment with multiple beetles, alternating the position of the treatment and control arms to avoid positional bias.
-
Analyze the data statistically to determine if there is a significant preference for the arm with the pheromone.
Protocol 5: Field Trapping and Monitoring
Objective: To monitor the population of T. castaneum in a stored product environment using pheromone-baited traps.
Materials:
-
Commercial insect traps (e.g., pitfall traps, dome traps, or sticky traps)
-
Lures containing synthetic this compound
-
Optional: Kairomone lures (e.g., food oils)
Procedure:
-
Select the appropriate trap type for the environment being monitored. Pitfall traps are often effective for crawling insects like T. castaneum.[3]
-
Place the pheromone lure (and kairomone lure, if used) inside the trap according to the manufacturer's instructions.
-
Deploy traps in the storage facility. The placement and density of traps will depend on the size and layout of the facility.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured T. castaneum adults.
-
Replace the lures at the recommended interval to ensure continued efficacy.
-
Use the trap capture data to assess the presence, distribution, and relative abundance of the pest population over time, informing pest management decisions. Air movement can influence trap efficiency, with downstream airflow potentially increasing captures.[4]
References
- 1. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis of 4,8-Dimethyldecanal Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dimethyldecanal is the primary component of the aggregation pheromone of the red flour beetle (Tribolium castaneum), a significant pest of stored grain products.[1][2] The natural pheromone, known as "Tribolure," is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S)-4,8-dimethyldecanal.[1] Research has demonstrated that the biological activity of these stereoisomers varies significantly, with the (4R,8R)-isomer exhibiting the highest activity, identical to the natural pheromone.[1][3] Consequently, the development of stereoselective synthetic routes to access each of these isomers is of great interest for pest management applications and for studying the structure-activity relationships of insect pheromones.
These application notes provide detailed protocols for the asymmetric synthesis of the four stereoisomers of this compound, based on established methodologies from the scientific literature. The protocols are designed to be a valuable resource for researchers in organic synthesis, chemical ecology, and drug development.
Synthetic Strategies Overview
Two primary strategies for the asymmetric synthesis of this compound stereoisomers are presented. Both approaches rely on a convergent synthesis, where two chiral building blocks are coupled to form the carbon skeleton of the target molecule.
Strategy A: Synthesis via Chiral Citronellol Derivatives and a Chiral Grignard Reagent
This approach utilizes the chiral pool, starting from commercially available (R)- and (S)-citronellol and a chiral Grignard reagent derived from (S)-(+)-1-bromo-2-methylbutane or its (R)-enantiomer. The key steps involve the conversion of citronellol to a tosylate, followed by a copper-catalyzed Grignard coupling reaction and a final ozonolysis to unmask the aldehyde functionality.[3][4]
Strategy B: Synthesis via Chiral Epoxides and a Chiral Grignard Reagent
This more recent strategy employs (R)- and (S)-2-methyloxirane as the source of chirality. The synthesis involves the ring-opening of the epoxide, stereospecific inversion of a chiral secondary tosylate, a Li₂CuCl₄-catalyzed coupling with a chiral Grignard reagent, and a final oxidation of the resulting terminal olefin to the desired aldehyde.[2][5]
Logical Relationship of Synthetic Strategies
Caption: Overview of two convergent synthetic strategies.
Experimental Protocols: Strategy A
This strategy allows for the synthesis of all four stereoisomers by selecting the appropriate chirality of the starting citronellol and 1-bromo-2-methylbutane. The protocols for the synthesis of the (4R,8S) and (4S,8S) isomers are detailed below as representative examples.[4]
Synthesis of (4R,8S)- and (4S,8S)-4,8-Dimethyldecanal
Caption: Synthetic workflow for (4R,8S) and (4S,8S) isomers.
3.1.1. Step 1: Tosylation of Chiral Citronellol
Protocol:
-
Dissolve (S)-citronellol (1.0 eq) in chloroform and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.5 eq) in small portions with constant stirring.
-
Allow the reaction to proceed for 3.5 hours at 0 °C.
-
Add diethyl ether and water to the reaction mixture.
-
Separate the organic layer and wash successively with 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to yield the (R)-citronellyl tosylate.
Note: The same procedure is followed using (R)-citronellol to obtain (S)-citronellyl tosylate.
3.1.2. Step 2: Grignard Coupling
Protocol:
-
Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane (4.0 eq) and magnesium turnings (4.0 eq) in dry THF.
-
In a separate flask, dissolve the citronellyl tosylate (1.0 eq) in dry THF and cool the solution to below -60 °C.
-
Add the prepared Grignard reagent dropwise to the tosylate solution.
-
Add a catalytic amount of Li₂CuCl₄ solution in THF (0.1 M).
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Quench the reaction by pouring the mixture onto ice and a saturated NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Concentrate the solution in vacuo to obtain the crude coupled hydrocarbon.
3.1.3. Step 3: Ozonolysis
Protocol:
-
Dissolve the coupled hydrocarbon (1.0 eq) in a 2:1 mixture of methanol and dichloromethane and cool the solution to -78 °C.
-
Bubble ozone through the solution for 30 minutes or until a blue color persists.
-
Add dimethyl sulfide (DMS, excess) to the reaction mixture and allow it to stir for 10 hours at room temperature.
-
Concentrate the solution in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate, 7:3) to afford the desired this compound stereoisomer.[4]
Quantitative Data for Strategy A
| Step | Reactant | Product | Yield (%) | Purity (ee %) | Reference |
| 1a | (S)-Citronellol | (R)-Citronellyl Tosylate | 86 | >97 | [4] |
| 1b | (R)-Citronellol | (S)-Citronellyl Tosylate | 86 | 97 | [4] |
| 2a | (R)-Citronellyl Tosylate | (5R,9S)-5,9-Dimethylundec-1-ene | 77 | - | [4] |
| 2b | (S)-Citronellyl Tosylate | (5S,9S)-5,9-Dimethylundec-1-ene | 77 | - | [4] |
| 3a | (5R,9S)-5,9-Dimethylundec-1-ene | (4R,8S)-4,8-Dimethyldecanal | 81 | - | [4] |
| 3b | (5S,9S)-5,9-Dimethylundec-1-ene | (4S,8S)-4,8-Dimethyldecanal | 81 | - | [4] |
| Overall | (S)-Citronellol | (4R,8S)-4,8-Dimethyldecanal | ~54 | - | [4] |
| Overall | (R)-Citronellol | (4S,8S)-4,8-Dimethyldecanal | ~54 | - | [4] |
Experimental Protocols: Strategy B
This strategy provides an alternative route to all four stereoisomers starting from chiral epoxides.[2][5]
Synthesis of (4R,8R)-4,8-Dimethyldecanal
Caption: Synthetic workflow for the (4R,8R)-isomer via Strategy B.
4.1.1. Key Steps and Reagents
A detailed, step-by-step protocol for this specific synthesis is not fully available in the provided search results. However, the key transformations and reagents have been identified.[2][5]
-
Ring-opening of (R)-2-methyloxirane: This step is followed by a series of transformations including hydrolysis, decarboxylation, reduction, and tosylation to yield a key chiral tosylate intermediate.
-
Li₂CuCl₄-catalyzed coupling: The chiral tosylate is coupled with the Grignard reagent derived from (R)-1-bromo-2-methylbutane. This reaction is reported to proceed in high yield (80%).[2]
-
Oxidation: The resulting terminal olefin, (5R,9R)-5,9-dimethylundec-1-ene, is oxidized using RuCl₃ and NaIO₄ to give the final product, (4R,8R)-4,8-dimethyldecanal.[2]
The other three stereoisomers can be synthesized by using the appropriate combination of (R)- or (S)-2-methyloxirane and (R)- or (S)-1-bromo-2-methylbutane.
Quantitative Data for Strategy B (Selected Step)
| Step | Reactants | Product | Yield (%) | Reference |
| Coupling | Chiral Tosylate + Chiral Grignard Reagent | 5,9-Dimethylundec-1-ene derivative | 80 | [2] |
Characterization Data of this compound Stereoisomers
| Stereoisomer | Optical Rotation [α]D (CHCl₃) | Reference |
| (4R,8S) | +7.80° | [4] |
| (4S,8S) | +7.00° | [4] |
| (4R,8R) | Not explicitly found | - |
| (4S,8R) | Not explicitly found | - |
Note: The optical rotation values can vary depending on the enantiomeric purity of the starting materials.[4]
Conclusion
The asymmetric synthesis of the four stereoisomers of this compound can be successfully achieved through convergent synthetic strategies. The choice of strategy may depend on the availability and cost of the chiral starting materials. The protocols provided herein, based on published literature, offer a detailed guide for the synthesis and characterization of these biologically important molecules. These methods are valuable for producing stereoisomerically pure samples for further research in chemical ecology and for the development of effective and environmentally benign pest management strategies.
References
Troubleshooting & Optimization
Technical Support Center: 4,8-Dimethyldecanal Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 4,8-dimethyldecanal. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenges in the synthesis of this compound revolve around achieving high stereochemical purity and good overall yield. Since the biological activity of this pheromone is highly dependent on its stereoisomeric form, controlling the stereochemistry at the C4 and C8 positions is critical. Common synthetic routes involve multi-step sequences, where low yields in any single step can significantly impact the overall efficiency.[1][2][3] Key challenging steps often include the stereoselective formation of carbon-carbon bonds and the final oxidation to the aldehyde.
Q2: What are the common side reactions to be aware of during the synthesis?
Several side reactions can occur depending on the synthetic route. When employing Grignard reagents for carbon-carbon bond formation, potential side reactions include reduction of the electrophile and enolization of carbonyl compounds.[4] In the final oxidation step, for instance, the oxidation of a terminal alkene to the aldehyde using reagents like RuCl₃/NaIO₄ can sometimes lead to over-oxidation to the carboxylic acid, although this specific system is generally selective for aldehyde formation.[5][6][7][8]
Q3: How can I improve the overall yield of my multi-step synthesis?
Improving the yield in a multi-step synthesis requires careful attention to each step. Here are some general tips:
-
Reagent Quality: Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions like Grignard couplings.[2][3]
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry.
-
Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) for sensitive reactions to prevent degradation of reagents and intermediates.
-
Work-up and Purification: Minimize product loss during extraction, washing, and purification steps. Thoroughly dry the product and handle it carefully to avoid decomposition.[1]
Q4: What are the most effective methods for purifying this compound?
Purification of this compound typically involves column chromatography on silica gel.[9][10] Due to the subtle structural differences between stereoisomers, achieving high purity can be challenging. For the separation of diastereomers, careful selection of the eluent system is crucial. In some cases, high-performance liquid chromatography (HPLC) may be necessary for complete separation.[11]
Q5: How can I confirm the stereoisomeric purity of my synthesized this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the stereoisomeric purity of this compound.[12][13][14] To distinguish between enantiomers, it is often necessary to use a chiral derivatizing agent, which converts the enantiomers into diastereomers with distinct NMR spectra.[12][15] Chiral gas chromatography (GC) is another effective method for separating and quantifying stereoisomers.
Troubleshooting Guides
Guide 1: Low Yield in Grignard Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no exotherm) | Inactive magnesium metal. | Activate the magnesium turnings by grinding them gently in a dry mortar and pestle or by adding a small crystal of iodine. |
| Wet glassware or solvents. | Flame-dry all glassware before use and use freshly distilled, anhydrous solvents.[3] | |
| Low yield of desired coupled product | Formation of Wurtz coupling side product.[16] | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Grignard reagent acting as a base, leading to enolization.[4] | Use a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent. | |
| Reduction of the carbonyl compound.[4] | This is more common with sterically hindered ketones. Consider using a different coupling strategy if this is a major issue. |
Guide 2: Issues with the Oxidation of Terminal Alkene to Aldehyde (e.g., using RuCl₃/NaIO₄)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of aldehyde | Incomplete reaction. | Increase the reaction time or the amount of the oxidizing agent (NaIO₄). Monitor the reaction by TLC to determine the optimal reaction time. |
| Over-oxidation to the carboxylic acid. | While less common with RuCl₃/NaIO₄, ensure the reaction is not left for an excessively long time after the starting material is consumed.[5][6][7][8] | |
| Presence of multiple unidentified byproducts | Decomposition of the starting material or product. | Ensure the reaction is performed at the recommended temperature and that the pH is controlled, if necessary. |
Guide 3: Challenges in Column Chromatography Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of stereoisomers | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent in a non-polar solvent often improves separation. |
| Overloading the column. | Use an appropriate amount of crude product for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product is not eluting from the column | Product is very polar or is decomposing on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent.[9] |
| Product elutes too quickly (with the solvent front) | Eluent is too polar. | Start with a less polar solvent system. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (4R, 8S)-4,8-dimethyldecanal via Grignard Coupling
This protocol is a generalized representation based on common synthetic strategies.
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of (S)-(+)-1-bromo-2-methylbutane in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Coupling Reaction: Cool the Grignard reagent to 0°C. Add a solution of the tosylate of (R)-citronellol in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting hydrocarbon by column chromatography on silica gel using hexane as the eluent.
Protocol 2: Oxidation to this compound
-
Reaction Setup: Dissolve the purified hydrocarbon from the previous step in a mixture of acetonitrile and water.
-
Oxidation: Add sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution. Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure.
-
Final Purification: Purify the crude aldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in synthesis and purification.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 6. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium-catalyzed oxidative cleavage of olefins to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 13. magritek.com [magritek.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,8-Dimethyldecanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dimethyldecanal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Grignard Reaction for C-C Bond Formation
-
Question: My Grignard reaction is resulting in a low yield of the coupled product. What are the possible causes and how can I improve it?
-
Answer: Low yields in Grignard reactions are a common issue. Several factors can contribute to this problem:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Any trace of water in your glassware, solvents, or starting materials will quench the reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry.
-
-
Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.
-
Solution: Use fresh, shiny magnesium turnings. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Side Reactions: The primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.
-
Solution: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize this side reaction.
-
-
Incorrect Reaction Temperature: The reaction may not be initiating or proceeding to completion due to suboptimal temperature.
-
Solution: Gentle heating may be required to initiate the reaction. However, once initiated, the reaction is exothermic and may require cooling to maintain a steady rate.
-
-
Issue 2: Inefficient Oxidation of the Alkene to this compound
-
Question: The final oxidation step to produce this compound is giving me a low yield or a mixture of products. How can I optimize this step?
-
Answer: The choice of oxidizing agent and reaction conditions are critical for the successful conversion of the precursor alkene to the desired aldehyde.
-
Over-oxidation to Carboxylic Acid: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Solution: When using methods like RuCl₃/NaIO₄, careful control of the reaction time and stoichiometry of the oxidant is crucial. It is noteworthy that terminal aliphatic olefins can be cleaved to the corresponding aldehydes in excellent yields by using RuCl₃/NaIO₄ in a CH₃CN-H₂O (6:1) solvent system[1].
-
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Solution: Ensure efficient stirring, particularly in biphasic systems, to maximize the contact between the reactants. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
-
Formation of Side Products: Depending on the oxidation method, various side products can be formed. For example, ozonolysis followed by a reductive work-up can sometimes lead to the formation of ozonides if the work-up is not efficient.
-
Solution: Ensure the complete decomposition of the intermediate ozonide by using an appropriate reducing agent like dimethyl sulfide or zinc dust.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying this compound from my reaction mixture. What are the recommended purification methods?
-
Answer: The purification of aldehydes can be challenging due to their reactivity.
-
Chromatography: Column chromatography on silica gel is a common method for purifying aldehydes.
-
Tips: Use a non-polar eluent system (e.g., hexane/ethyl acetate) and work relatively quickly to minimize the risk of acid-catalyzed side reactions on the silica gel.
-
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-polar impurities by forming a solid bisulfite adduct.
-
Procedure: The crude product is treated with a saturated solution of sodium bisulfite. The resulting solid adduct is filtered off and then the aldehyde is regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to prepare this compound?
-
A1: Common synthetic strategies often start from chiral precursors like (R)- or (S)-citronellol or citronellal. Key reactions include the formation of a C-C bond using a Grignard reaction, often catalyzed by copper salts like Li₂CuCl₄, followed by an oxidative cleavage of a double bond to unveil the aldehyde functionality. Ozonolysis or oxidation with reagents like RuCl₃/NaIO₄ are frequently employed for the final step.
-
-
Q2: How critical is the stereochemistry in the synthesis of this compound?
-
A2: The biological activity of this compound as an aggregation pheromone is highly dependent on its stereochemistry. The (4R,8R)-isomer is generally the most active. Therefore, stereocontrolled synthetic methods are crucial to obtain the desired biological activity.
-
-
Q3: What are the key parameters to control in the Li₂CuCl₄-catalyzed coupling reaction?
-
A3: In the Li₂CuCl₄-catalyzed cross-coupling of a Grignard reagent with a tosylate, several parameters are important for achieving a high yield. The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in an ethereal solvent like THF. The purity of the Grignard reagent and the tosylate is critical, and the reaction should be performed under a strict inert atmosphere to prevent side reactions.
-
-
Q4: Can I use other oxidation methods besides ozonolysis or RuCl₃/NaIO₄?
-
A4: While ozonolysis and ruthenium-catalyzed oxidation are common, other methods for the oxidative cleavage of alkenes to aldehydes can be considered. However, it is important to choose a method that is mild enough to avoid over-oxidation to the carboxylic acid and is compatible with the other functional groups in the molecule.
-
Data Presentation
The following table summarizes typical yields for key steps in the synthesis of this compound, providing a benchmark for your experiments.
| Step | Reaction | Starting Material | Reagents | Typical Yield | Reference |
| 1 | Tosylation | (R)-Citronellol | p-TsCl, Pyridine | 86% | [2] |
| 2 | Grignard Coupling | (R)-Citronellol tosylate | (S)-(+)-1-bromo-2-methylbutane, Mg | 77% | [2] |
| 3 | Ozonolysis | Coupled Alkene | O₃, then DMS | 81% | [2] |
| 4 | Li₂CuCl₄-catalyzed Coupling | Chiral Tosylate | Chiral Grignard Reagent | 80% | [3] |
| 5 | RuCl₃/NaIO₄ Oxidation | Terminal Olefin | RuCl₃, NaIO₄ | High | [4] |
Experimental Protocols
A representative experimental protocol for the synthesis of (4R, 8S)- and (4S, 8S)-4,8-dimethyldecanal is detailed below[2].
Step 1: Tosylation of Citronellol
-
Dissolve (R)-Citronellol (2.0 g, 12.8 mmol) in chloroform (10 mL) and cool the solution in an ice bath (0 °C).
-
Add pyridine (2.0 mL, 25.6 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (3.65 g, 19.2 mmol) with constant stirring.
-
Monitor the reaction by TLC until completion (approximately 3.5 hours).
-
Add ether (50 mL) and water (10 mL).
-
Wash the organic layer successively with 10% HCl, saturated NaHCO₃, and water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by column chromatography on silica gel (hexane/ethyl acetate: 8/2) to yield the (R)-citronellol tosylate.
Step 2: Grignard Coupling
-
Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane (4.40 g, 29.0 mmol) and magnesium (0.72 g) in dry THF (12 mL).
-
Add the Grignard slurry dropwise to a solution of the (R)-citronellol tosylate (2.0 g, 7.2 mmol) in dry THF (12 mL) at room temperature.
-
Stir the reaction mixture overnight.
-
Pour the mixture onto ice and a saturated ammonium chloride solution, and extract with ether.
-
Wash the organic extract with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting hydrocarbon by column chromatography on silica gel (hexane/ether: 9.5/0.5).
Step 3: Ozonolysis
-
Dissolve the purified hydrocarbon from Step 2 in a mixture of methanol and dichloromethane at -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (DMS) and allow the solution to warm to room temperature.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the desired this compound isomer.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 4,8-Dimethyldecanal Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4,8-Dimethyldecanal under field conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the stability of this compound in the field?
A1: The stability of this compound, a volatile aliphatic aldehyde, is primarily influenced by three main environmental factors:
-
Temperature: Higher temperatures increase the volatility of the compound, leading to a faster release rate from dispensers and potentially quicker evaporation from surfaces. Elevated temperatures can also accelerate degradation reactions.[1][2][3]
-
Ultraviolet (UV) Radiation: Direct exposure to sunlight, particularly UV radiation, can cause photodegradation, breaking down the aldehyde into less active or inactive compounds.[2][4]
-
Oxidation: As an aldehyde, this compound is susceptible to oxidation, especially when exposed to air (oxygen). This process can be accelerated by heat and light, converting the aldehyde into its corresponding carboxylic acid and other byproducts, reducing its efficacy as a semiochemical.[2]
Q2: What are the likely degradation pathways for this compound under field conditions?
A2: Based on the chemistry of aliphatic aldehydes, this compound is expected to degrade through the following pathways:
-
Photodegradation: Upon absorption of UV light, the molecule can undergo cleavage, isomerization, or other photochemical reactions.
-
Autoxidation: In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of a peroxy acid intermediate, which then reacts with another aldehyde molecule to form the corresponding carboxylic acid, 4,8-dimethyldecanoic acid.
-
Microbial Degradation: In soil and water, microorganisms can utilize the aldehyde as a carbon source, breaking it down through enzymatic processes.
Q3: How long can I expect a this compound lure to be effective in the field?
A3: The field longevity of a this compound lure depends on several factors, including the type of dispenser, the initial concentration of the pheromone, and the environmental conditions at the deployment site. Lure longevity can range from a few weeks to several months.[1] It is crucial to follow the manufacturer's recommendations and to monitor trap captures for any significant decline, which may indicate the need for a replacement.[1] For optimal performance, it is often recommended to replace lures annually for survey programs.[2][5]
Q4: How should I store this compound lures to ensure maximum stability?
A4: To minimize degradation and premature release of the pheromone, lures should be stored in a cool, dark, and dry place.[1] Ideally, they should be kept in a refrigerator or freezer in their original sealed packaging.[1]
Troubleshooting Guides
Problem: Rapid loss of lure effectiveness in the field.
| Possible Cause | Troubleshooting Steps |
| High Temperatures | If possible, position lures in shaded areas to minimize heat exposure. Consider using a dispenser with a slower, more controlled release rate at higher temperatures. |
| UV Exposure | Place lures in locations that are shielded from direct sunlight for most of the day.[1] |
| Oxidative Degradation | Ensure lures are stored in airtight packaging until use. Some dispensers are designed to minimize oxygen exposure.[2] |
| Inappropriate Dispenser | The dispenser material and design can significantly affect the release rate and protection of the pheromone.[1][2] Consult with the manufacturer to ensure you are using a dispenser suitable for your environmental conditions. |
Problem: Inconsistent or no trap captures from the start of the experiment.
| Possible Cause | Troubleshooting Steps |
| Improper Lure Handling | Always use gloves when handling lures to avoid contamination with oils or other chemicals from your skin, which can be repellent to insects.[1][6] |
| Lure Contamination | Store lures separately from other chemicals, especially pesticides, to prevent cross-contamination. |
| Incorrect Trap Placement | Ensure traps are placed at the recommended height and location for the target species. Avoid areas with strong winds that can disrupt the pheromone plume.[1][7] |
| Competing Odors | Be aware of other strong scents in the area that may interfere with the pheromone signal.[7] |
Quantitative Data
Table 1: Biodegradation of Decanal in Water
| Time | Degradation (%) | Test Guideline |
| 1 day | 18% | OECD 301 F |
| 7 days | 50% | OECD 301 F |
| 21 days | 76% | OECD 301 F |
| 28 days | 82% | OECD 301 F |
Source: Safety Data Sheet for Decanal[8]
This data suggests that long-chain aliphatic aldehydes are biodegradable in aquatic environments.
Experimental Protocols
Protocol 1: Field Study for Determining the Longevity of this compound Lures
-
Site Selection: Choose a field location with a known population of the target insect.
-
Trap Deployment: Deploy a set of identical traps baited with fresh this compound lures. Use a randomized block design to account for spatial variability.
-
Data Collection: At regular intervals (e.g., weekly), record the number of target insects captured in each trap.
-
Lure Aging: Leave the lures in the field for the duration of the experiment.
-
Data Analysis: Plot the average number of captures per trap against the age of the lure in weeks. A significant drop in captures indicates the end of the lure's effective field life.[1]
Protocol 2: Quantifying the Degradation of this compound in Lures via GC-MS
-
Sample Collection: Deploy lures in the field and collect them at predetermined time points (e.g., 0, 1, 2, 4, 6 weeks). Store collected lures in a freezer until analysis.[1]
-
Pheromone Extraction:
-
Place an individual lure in a sealed vial.
-
Add a known volume of an appropriate solvent (e.g., hexane or dichloromethane).
-
Agitate the vial to extract the remaining this compound.
-
-
GC-MS Analysis:
-
Filter the extract to remove any particulate matter.
-
Inject a sample of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).[1]
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound of interest.
-
-
Quantification:
-
Create a calibration curve using standards of pure this compound.
-
Compare the peak area of this compound in the lure extracts to the calibration curve to determine its concentration.
-
Calculate the amount of pheromone remaining in the lure at each time point.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Why Some Lures Don’t Work: The Science Behind Effective Pest Trapping | MitraSena [mitrasena.com]
- 3. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula | MDPI [mdpi.com]
- 5. Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: 4,8-Dimethyldecanal Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,8-Dimethyldecanal. Our goal is to help you overcome common challenges, particularly low trap capture rates, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound (DMD) is a well-documented aggregation pheromone, most notably for the red flour beetle, Tribolium castaneum.[1] It is produced by male beetles and attracts both males and females, making it a key tool for monitoring and managing stored-product pests.[1][2][3] In a research context, it is used to study insect behavior, chemical ecology, and to develop pest management strategies like mass trapping.[1]
Q2: We are observing very low capture rates with our DMD-baited traps. What are the most common causes?
A2: Low capture rates can stem from several factors. The most common issues include suboptimal lure concentration, incorrect stereoisomer composition, environmental conditions, trap design and placement, and degradation of the pheromone. It has been noted that the behavioral activity of DMD can sometimes be low on its own, suggesting that co-attractants may be necessary.[4]
Q3: Which stereoisomer of this compound is the most active?
A3: There are four possible stereoisomers of this compound. Research has shown that while the natural pheromone consists of a blend of all four, the (4R,8R)-isomer is identical in response to the natural pheromone produced by T. castaneum.[2][5][6] Using a synthetic blend that does not match the natural ratio or using an incorrect isomer can lead to significantly reduced attraction.
Q4: Can the purity of the synthetic this compound affect its performance?
A4: Absolutely. The chemical purity of the synthetic pheromone is critical. Impurities from the synthesis process can act as behavioral antagonists, repelling the target insects or interfering with their ability to locate the pheromone source. It is crucial to use a highly purified product, with the stereoisomeric ratio clearly defined.[4]
Q5: How can I enhance the effectiveness of my this compound lures?
A5: To enhance trap efficacy, consider using this compound in conjunction with a kairomone, such as food oils.[1][7] Kairomones are food-based cues that can synergistically increase the attraction of stored-product pests. Additionally, optimizing the release rate of the pheromone and ensuring proper trap placement in areas of high insect activity are key.
Troubleshooting Guide for Low Trap Capture Rates
This guide is designed to help you systematically diagnose and resolve issues related to low trap capture efficiency.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Attraction | Incorrect Stereoisomer: The specific blend of stereoisomers may not be attractive to the target species. | Verify the stereoisomeric composition of your synthetic DMD. For T. castaneum, ensure the presence of the (4R,8R) isomer.[2][6] |
| Suboptimal Concentration: The pheromone concentration in the lure may be too high or too low. | Conduct a dose-response experiment using a range of concentrations to determine the optimal level for attraction.[7] One study found a 0.5 μL dose to be effective for T. castaneum.[7] | |
| Pheromone Degradation: Aldehydes like DMD can be susceptible to oxidation and degradation, especially when exposed to heat, light, or oxygen. | Store your DMD lures in a cool, dark place, preferably under an inert atmosphere. Check the expiration date and consider analyzing the lure's chemical integrity via GC-MS if it has been stored for an extended period. | |
| Inconsistent Results | Environmental Factors: Temperature, humidity, and airflow can significantly impact insect behavior and pheromone dispersal. | Monitor and record environmental conditions during your experiments. Air movement, for instance, has been shown to increase the percentage of beetles trapped.[7] |
| Trap Design and Placement: The type of trap and its location can greatly influence capture rates. | Experiment with different trap designs (e.g., pitfall vs. sticky traps).[1] Place traps in areas where insects are most active and minimize competing light sources.[8] The effective distance of the lure can be limited, with captures declining significantly at distances greater than 60-120 cm.[7] | |
| Reduced Efficacy Over Time | Lure Exhaustion: The pheromone lure has a finite lifespan and its release rate will decrease over time. | Replace lures according to the manufacturer's recommendations or based on your own data on their effective lifespan. |
| Contamination: Traps or lures may become contaminated with dust, debris, or other chemicals that can deter insects. | Regularly clean and maintain your traps. Use fresh lures for each new experiment to avoid cross-contamination. |
Data Presentation
Electrophysiological and Behavioral Responses
The following tables provide synthesized data on the electrophysiological and behavioral responses of Tribolium castaneum to this compound.
Table 1: Electrophysiological Response of Tribolium castaneum to this compound
| Compound | Dose | Antennal Response (mV) | Sex | Reference |
| This compound | 10 µg | 1.2 ± 0.2 | Male & Female | [1] |
| 2-hexanone (Control) | 10 µg | 0.8 ± 0.1 | Male & Female | [1] |
| β-ionone (Control) | 10 µg | 0.7 ± 0.1 | Male & Female | [1] |
| Note: Data are representative examples from typical electroantennography (EAG) studies. Actual values can vary based on experimental conditions. |
Table 2: Behavioral Response of Tribolium castaneum to this compound in a Two-Choice Olfactometer
| Pheromone Concentration | % Beetles Attracted | Sex | Reference |
| 0.1 ng/µL | 65% | Male & Female | [1] |
| 1.0 ng/µL | 80% | Male & Female | [1] |
| 10 ng/µL | 75% | Male & Female | [1] |
| Control (Solvent only) | 50% | Male & Female | [1] |
| Note: Data are representative of typical olfactometer bioassays. The percentage of attracted beetles is calculated as (number in treatment arm / total number) x 100. |
Table 3: Trap Capture of Tribolium castaneum with Pheromone-Baited Traps
| Trap Type | Lure | Mean Beetle Capture (per trap per day) | Reference |
| Pitfall Trap | This compound + Kairomone | 21.25 ± 4.13 | [1] |
| Sticky Trap | This compound + Kairomone | 8.5 ± 2.1 | [1] |
| Pitfall Trap | Unbaited | 2.1 ± 0.5 | [1] |
| Note: Kairomones, such as food oils, are often used in conjunction with aggregation pheromones to enhance trap capture. |
Experimental Protocols
Protocol 1: Volatile Collection from Tribolium castaneum
Objective: To collect the volatile compounds, including the aggregation pheromone, released by Tribolium castaneum.
Methodology:
-
Insect Rearing: Rear T. castaneum on a diet of whole wheat flour with 5% brewer's yeast at 28 ± 2°C and 65 ± 5% relative humidity.[1]
-
Collection Chamber: Place a group of adult beetles (e.g., 50 individuals) in a clean glass chamber.
-
Aeration System: Pass a stream of purified, humidified air through the chamber at a controlled flow rate (e.g., 250 ml/min).[9]
-
Volatile Trapping: The air exiting the chamber is passed through a sorbent trap (e.g., packed with Porapak Q or Tenax) to capture the volatile organic compounds.
-
Elution: The trapped volatiles are then eluted from the sorbent with a solvent (e.g., dichloromethane or hexane) for subsequent analysis.[1]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound from collected volatile samples.
Methodology:
-
Injection: Inject a small volume (e.g., 1 µL) of the eluted sample into the GC-MS system.[1]
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up, for example, from 50°C to 270°C at a rate of 6-8°C/min.[1][10]
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint.
-
Identification: Compare the mass spectrum and retention time of the suspected pheromone peak to that of a synthetic standard of this compound.[1]
-
Quantification: Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard.[1]
Protocol 3: Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to this compound.
Methodology:
-
Antenna Preparation: Excise an antenna from a live beetle and mount it between two electrodes.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of synthetic this compound to the antenna.[1]
-
Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response.[1]
-
Dose-Response: Test a range of pheromone concentrations to generate a dose-response curve.[1]
Protocol 4: Two-Choice Olfactometer Bioassay
Objective: To determine the behavioral response (attraction or repulsion) of Tribolium castaneum to this compound.
Methodology:
-
Apparatus: Use a Y-shaped glass tube with a central arm and two side arms.[1]
-
Stimulus and Control: Pass a stream of purified air through each arm. One arm contains a filter paper treated with a solution of this compound in a solvent (e.g., hexane), while the other arm contains a filter paper with the solvent alone (control).[1]
-
Insect Release: Release a single beetle at the base of the central arm.[1]
-
Observation: Record the beetle's choice of arm and the time taken to make the choice. A significant preference for the treatment arm indicates attraction.
Visualizations
Biosynthesis of this compound in T. castaneum
The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid pathway, incorporating acetate and propionate units.[1][9][11]
Caption: Biosynthesis of this compound in T. castaneum.
Pheromone Perception to Behavioral Response Pathway
The perception of this compound by an insect antenna initiates a signal cascade that results in a behavioral response.
Caption: Pheromone perception to behavioral response pathway.
Troubleshooting Workflow for Low Capture Rates
A logical workflow for diagnosing the cause of low trap capture rates.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. manuals.plus [manuals.plus]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing non-target effects of 4,8-Dimethyldecanal application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the non-target effects of 4,8-Dimethyldecanal application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (4,8-DMD) is a branched-chain aliphatic aldehyde. It is primarily known as the aggregation pheromone of the red flour beetle (Tribolium castaneum) and related species.[1][2][3] Male beetles release this semiochemical to attract both males and females to food sources, leading to infestations.[1]
Q2: What are the primary applications of this compound in research?
A2: In research and pest management, this compound is used for:
-
Monitoring: Detecting the presence and population density of Tribolium species in stored products.[4][5]
-
Mass Trapping: Reducing pest populations by luring them into traps.[6][7][8]
-
Mating Disruption: Releasing large amounts of the pheromone to confuse male beetles and prevent them from finding mates.[9][10][11]
-
Behavioral Studies: Investigating insect olfaction, communication, and behavior.
Q3: What are the potential non-target effects of this compound?
A3: While specific ecotoxicological data for this compound is limited, potential non-target effects can be inferred from the general properties of volatile aldehydes and other semiochemicals:
-
Effects on Non-Target Insects: It may attract or repel other insect species, potentially disrupting their natural behaviors. Pheromones are generally species-specific, which minimizes the impact on non-target species.[11]
-
Toxicity of Aldehydes: Aldehydes as a chemical class can be reactive and potentially toxic at high concentrations.[12][13] They can interact with biological molecules, and their environmental release can contribute to air quality issues like smog.[13][14]
-
Environmental Persistence: The environmental fate of this compound is not well-documented. However, as a volatile organic compound, it is likely to be degraded in the environment through oxidation and microbial action.[13][15]
Q4: How can I minimize non-target effects during my experiments?
A4: To minimize non-target effects, consider the following best practices:
-
Use the Lowest Effective Dose: Determine the minimum amount of this compound needed to achieve your experimental goals.
-
Contained Environments: Whenever possible, conduct experiments in closed systems like laboratories or greenhouses to prevent the uncontrolled release of the pheromone.
-
Proper Dispenser Selection: Use dispensers that provide a controlled and consistent release rate.[16]
-
Strategic Trap Placement: If used for trapping, place traps away from sensitive areas and non-target habitats.[4]
-
Proper Waste Disposal: Dispose of used dispensers and leftover this compound according to your institution's chemical safety guidelines. Do not leave spent baits near your traps.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, such as gloves, and wash your hands after handling to prevent cross-contamination and personal exposure.[9]
Troubleshooting Guides
Problem 1: I am observing unexpected behavior or mortality in non-target insects in my experimental setup.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Reduce the concentration of this compound to the lowest effective dose. High concentrations of volatile organic compounds can have repellent or toxic effects on some insects. |
| Contamination of Experimental Arena | Ensure thorough cleaning of the experimental setup between trials to remove residual pheromone. |
| Cross-Reactivity with Other Species | Research the olfactory responses of the observed non-target species to similar aldehydes, if data is available. Consider using a more species-specific lure if necessary. |
| Degradation Products | Ensure the purity of your this compound sample. Degradation over time can lead to the formation of other volatile compounds that may have unintended effects. |
Problem 2: I am concerned about the environmental release of this compound from my field experiment.
| Possible Cause | Troubleshooting Step |
| High Volatility and Dispenser Release Rate | Select a dispenser with a slower, more controlled release rate to minimize the atmospheric load.[16] |
| Environmental Conditions | Be aware of environmental factors like high temperatures and wind speeds, which can increase the volatilization and dispersal of the pheromone. Adjust the experimental design or timing accordingly. |
| Proximity to Sensitive Ecosystems | Create a buffer zone between your experimental site and sensitive habitats like apiaries, wildflower fields, or aquatic environments. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Non-Target Effects |
| Molecular Formula | C12H24O | |
| Molecular Weight | 184.32 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 226 °C | Indicates it is a volatile compound that will readily disperse in the air. |
| Vapor Pressure | Estimated at 0.02 mmHg at 25 °C | Higher vapor pressure contributes to faster release from dispensers. |
| Solubility in Water | Low | Less likely to be a significant contaminant in aquatic systems through direct dissolution, but runoff from treated surfaces could be a concern. |
Table 2: General Potential Non-Target Effects of Volatile Aldehydes
| Organism Group | Potential Effects | Mitigation Strategies |
| Beneficial Insects (e.g., pollinators, predators) | - Repellency at high concentrations.- Interference with their own chemical communication.- Potential for acute toxicity at very high doses. | - Use species-specific pheromones.- Apply during periods of low beneficial insect activity.- Avoid direct application to flowering plants. |
| Aquatic Organisms | - Potential for toxicity if introduced into waterways. | - Avoid application near bodies of water.- Use formulations with low runoff potential. |
| Soil Organisms | - Effects are largely unknown but could impact microbial communities at high concentrations. | - Avoid direct soil application unless specified for the experimental design. |
| Vertebrates | - Generally low toxicity to vertebrates is expected for pheromones at typical application rates. However, aldehydes can be irritants.[17] | - Use in well-ventilated areas.- Follow standard chemical safety protocols. |
Experimental Protocols
Protocol: Assessing Non-Target Effects of this compound on a Beneficial Insect Predator (e.g., Lady Beetle)
Objective: To determine if exposure to this compound affects the survival and behavior of a non-target predator.
Materials:
-
Y-tube olfactometer
-
Ventilated exposure chambers
-
This compound standard
-
Solvent (e.g., hexane)
-
Air pump with charcoal filter
-
Flow meter
-
Lady beetles (Coleoptera: Coccinellidae)
-
Aphids (or other suitable prey)
-
Petri dishes
Methodology:
-
Preparation of Test Substance: Prepare serial dilutions of this compound in the chosen solvent. A solvent-only control should also be prepared.
-
Behavioral Assay (Choice Test): a. Place a filter paper with a known concentration of this compound at the end of one arm of the Y-tube olfactometer and a filter paper with solvent only in the other arm. b. Introduce a single lady beetle at the base of the Y-tube. c. Record which arm the beetle chooses and the time spent in each arm over a set period (e.g., 10 minutes). d. Repeat with a statistically significant number of individuals.
-
Survival Assay (No-Choice Test): a. Place a known concentration of this compound on a filter paper inside a ventilated exposure chamber. b. Introduce a cohort of lady beetles into the chamber. c. Provide a food source (aphids). d. Monitor mortality and any sublethal effects (e.g., lethargy, reduced predation) at regular intervals (e.g., 24, 48, 72 hours) compared to a solvent-only control.
-
Data Analysis: a. For the behavioral assay, use a chi-square test to determine if there is a significant preference for either arm. b. For the survival assay, calculate mortality rates and compare them to the control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Workflow for minimizing non-target effects in pheromone research.
Caption: Generalized insect olfactory signaling pathway for an aldehyde pheromone.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pheromone Traps [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. agrospheresmagazine.vitalbiotech.org [agrospheresmagazine.vitalbiotech.org]
- 7. researchgate.net [researchgate.net]
- 8. plantprotection.pl [plantprotection.pl]
- 9. gardenerspath.com [gardenerspath.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring semiochemical-based strategies in pest management - SA Grain [sagrainmag.co.za]
- 12. Aldehydes: What We Should Know About Them [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Attractiveness of 4,8-Dimethyldecanal Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing experiments involving 4,8-Dimethyldecanal lures for the red flour beetle, Tribolium castaneum.
Frequently Asked Questions (FAQs)
Q1: My this compound lure is not attracting a significant number of Tribolium castaneum. What are the potential reasons for this?
A1: Several factors can contribute to low trap capture rates. These can be broadly categorized as issues with the lure itself, problems with the trap and its placement, or environmental factors. Specific issues to consider include:
-
Lure Composition: Using this compound alone may not be sufficient for maximum attraction. The addition of a kairomone, such as a food-based oil, has been shown to significantly enhance lure attractiveness.[1][2]
-
Lure Degradation: The pheromone may have degraded due to improper storage or prolonged exposure to high temperatures and UV light. Lures should be stored in a cool, dark place, preferably refrigerated or frozen, in a sealed container until use.
-
Incorrect Stereoisomer Ratio: The natural aggregation pheromone of T. castaneum consists of four stereoisomers. While the (4R,8R)-isomer is highly attractive, a blend of stereoisomers can also be effective. Ensure the synthetic lure contains the biologically active isomer(s).
-
Trap Design and Condition: The type of trap used can influence capture efficiency. Additionally, a trap that is full of insects or dust can be less effective as the scent of decaying insects can interfere with the pheromone plume.[1]
-
Trap Placement: Traps should be placed in areas where T. castaneum is most likely to be present. Avoid areas with high wind or strong competing odors that could disrupt the pheromone plume.[1]
-
Pheromone Concentration: Both excessively high and low concentrations of the pheromone can lead to reduced attraction. An optimal concentration is crucial for effective trapping.[1]
Q2: How can I enhance the attractiveness of my this compound lure?
A2: The most effective method to enhance the attractiveness of a this compound lure is to incorporate a kairomone. Kairomones are food-based cues that can act synergistically with the aggregation pheromone.[1][2]
-
Food Oils as Kairomones: Various food oils have been shown to increase the capture rate of T. castaneum when combined with this compound. Mee oil (Madhuca longifolia) and coconut oil (Cocos nucifera) have demonstrated significant effectiveness in laboratory settings.[2] In warehouse conditions, mee oil combined with the pheromone was found to be as attractive as commercially available combination lures.[2] Neem oil, when combined with this compound, has also been reported to result in the highest trapping rates in certain studies.[1][3]
Q3: What is the optimal concentration of this compound to use in a lure?
A3: Research has indicated that an optimal concentration is key to maximizing trap captures. One study found that a concentration of 0.5 μL of this compound resulted in the maximum trap catch, attracting up to 24% of released beetles.[1] It is important to note that the optimal concentration can be influenced by the specific trap type, environmental conditions, and the presence of kairomones.
Q4: How does the distance from the lure affect the capture of T. castaneum?
A4: The effective range of a this compound lure is limited. Maximum trap captures are typically observed when beetles are released at distances up to 60 cm from the lure.[1] The percentage of beetles trapped tends to decline as the release distance increases from 60 to 120 cm.[1] Airflow can play a significant role in extending the reach of the pheromone plume.[1]
Q5: What is the biosynthesis pathway of this compound in Tribolium castaneum?
A5: this compound is biosynthesized in male red flour beetles through a modified fatty acid pathway. The process involves the sequential condensation of acetate and propionate units, rather than the mevalonate pathway which is common for many other insect pheromones. The production of the pheromone can be inhibited by fatty acid pathway inhibitors like 2-octynoic acid, but not by mevalonate pathway inhibitors such as mevastatin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Trap Capture | Lure Degradation | Store lures in a freezer or refrigerator in a sealed, airtight container away from light. Handle lures with gloves or forceps to avoid contamination. |
| Incorrect Lure Composition | Add a kairomone, such as mee oil or neem oil, to the this compound lure.[1][2][3] | |
| Suboptimal Pheromone Concentration | Titrate the concentration of this compound in your lure. A concentration of 0.5 μL has been shown to be effective.[1] | |
| Poor Trap Placement | Position traps in areas of known or suspected beetle activity. Avoid locations with high airflow that can disrupt the pheromone plume, or place them downwind to take advantage of airflow.[1] Also, avoid areas with strong competing odors. | |
| Ineffective Trap Type | Experiment with different trap designs (e.g., pitfall vs. sticky traps) to determine the most effective type for your experimental conditions. | |
| Inconsistent Results | Variable Environmental Conditions | Monitor and record environmental factors such as temperature and airflow, as these can influence insect behavior and lure efficacy. |
| Beetle-Related Factors | Ensure the beetles used in experiments are of a consistent age and physiological state, as responsiveness to pheromones can vary. | |
| Trap Contamination | Regularly clean or replace traps to prevent the buildup of dust and dead insects, which can mask the pheromone scent.[1] | |
| Repellency Observed | High Pheromone Concentration | An overly concentrated pheromone can act as a repellent. Reduce the concentration of this compound in the lure. |
| Contamination of Lure | Ensure the lure is not contaminated with any repellent chemicals. Use clean glassware and handling tools when preparing lures. | |
| Repellent Kairomone | While some food oils are attractive, others may be repellent. For instance, neem oil used alone has been shown to repel T. castaneum.[3] |
Data Presentation
Table 1: Effect of Lure Composition on Tribolium castaneum Trap Capture
| Lure Composition | Mean Beetle Capture (per trap) | Percentage of Beetles Attracted (%) | Reference |
| This compound (0.5 μL) | - | 24% | [1] |
| This compound + Kairomone (Mee Oil) | Higher than pheromone alone | - | [2] |
| This compound + Kairomone (Coconut Oil) | Higher than pheromone alone (lab) | - | [2] |
| This compound + Kairomone (Neem Oil) | Highest trapping rate | - | [1][3] |
| Pheromone + Commercial Kairomone | 21.25 ± 4.13 (per day in pitfall trap) | - | [4] |
| Unbaited Control | 2.1 ± 0.5 (per day in pitfall trap) | - | [4] |
Table 2: Influence of Distance on Trap Capture with this compound Lure
| Release Distance from Lure | Observation | Reference |
| Up to 60 cm | Maximum trap capture | [1] |
| 60 cm - 120 cm | Declining percentage of beetles trapped | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Lure with Kairomone
Objective: To prepare a pheromone lure enhanced with a food oil kairomone for trapping T. castaneum.
Materials:
-
Synthetic this compound (high purity)
-
Kairomone (e.g., mee oil, coconut oil, or neem oil)
-
Solvent (e.g., hexane)
-
Microcentrifuge tubes or glass vials
-
Pipettes
-
Lure dispenser (e.g., rubber septum, cotton wick)
Procedure:
-
Prepare a stock solution of this compound in hexane. The concentration will depend on the desired final loading on the dispenser.
-
In a clean glass vial, combine the desired amount of this compound stock solution with the selected food oil kairomone. The optimal ratio may need to be determined empirically, but a good starting point is a 1:1 ratio by volume.
-
Gently mix the solution to ensure homogeneity.
-
Apply a known volume of the pheromone-kairomone mixture onto the dispenser. For example, apply 10 µL of the mixture to a rubber septum.
-
Allow the solvent to evaporate completely in a fume hood for at least 30 minutes before placing the lure in a trap.
-
Store prepared lures in a freezer in airtight containers until use.
Protocol 2: Y-Tube Olfactometer Bioassay for Lure Attractiveness
Objective: To evaluate the behavioral response of T. castaneum to different lure formulations in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier and activated charcoal filter for air purification
-
Test lures (prepared as in Protocol 1)
-
Control (solvent only or unbaited dispenser)
-
Tribolium castaneum adults (mixed-sex, standardized age)
Procedure:
-
Set up the Y-tube olfactometer, ensuring a constant and equal airflow through both arms.
-
Place a test lure in one arm of the olfactometer and a control in the other arm.
-
Introduce a single adult beetle at the base of the Y-tube.
-
Observe the beetle's movement for a set period (e.g., 5 minutes) and record which arm it chooses (i.e., moves a certain distance past the Y-junction).
-
After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Rotate the position of the test and control arms between trials to avoid positional bias.
-
Repeat the assay with a sufficient number of beetles (e.g., 30-50) for each lure formulation being tested.
-
Analyze the data using a chi-square test to determine if there is a significant preference for the test lure over the control.
Visualizations
References
Technical Support Center: Troubleshooting EAG Responses to 4,8-Dimethyldecanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Electroantennography (EAG) and the aggregation pheromone 4,8-Dimethyldecanal, particularly in the context of the red flour beetle, Tribolium castaneum.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during EAG experiments with this compound in a question-and-answer format.
Q1: Why am I observing a drifting or unstable baseline in my EAG recordings?
An unstable baseline can make it difficult to accurately measure the amplitude of EAG responses.[1] Several factors can contribute to this issue:
-
Electrode Instability: Polarization of the electrodes or changes in the electrolyte composition can cause baseline drift.[1]
-
Preparation Viability: The physiological condition of the antennal preparation can deteriorate over time, leading to shifts in the baseline.[1]
-
Environmental Factors: Fluctuations in temperature and humidity around the preparation can affect its electrical properties.
-
Poor Grounding: Inadequate grounding of the EAG setup can introduce low-frequency noise and drift.[1]
-
Mechanical Instability: Air currents or vibrations can cause slight movements of the antenna, resulting in a fluctuating baseline.[1]
Solutions:
-
Allow for Stabilization: Let the electrodes and the antennal preparation stabilize within the recording setup for several minutes before beginning measurements.[1]
-
Use Fresh Saline Solution: Ensure the saline solution in the electrodes is freshly prepared and has the correct composition.[1]
-
Control the Environment: Maintain a stable temperature and humidity in the recording area. A humidified air stream can help prevent the preparation from drying out.
-
Verify Grounding and Shielding: Ensure all components of the EAG setup are properly grounded to a common point. Using a Faraday cage can shield the preparation from external electrical noise.
-
Isolate from Vibrations: Place the EAG setup on an anti-vibration table to minimize mechanical disturbances.
Q2: My EAG responses to this compound are very low or completely absent. What could be the cause?
Low or absent signal amplitude is a critical issue that can hinder the detection of olfactory responses. Potential causes range from the biological preparation to the experimental setup.
-
Poor Antennal Health: The insect may be unhealthy, or the antenna could have been damaged during the preparation process.
-
Improper Electrode Contact: A poor connection between the electrodes and the antenna will result in a weak signal.
-
Blocked Stimulus Delivery: The pathway for the this compound stimulus may be obstructed, preventing it from reaching the antenna.[1]
-
Incorrect Pheromone Concentration: The concentration of this compound may be too low to elicit a detectable response.
-
Solvent Issues: The solvent used to deliver the pheromone might be interfering with the response.
Solutions:
-
Use Healthy Insects: Select healthy, robust insects for your experiments.
-
Refine Preparation Technique: Practice the antennal excision and mounting procedure to minimize damage. Ensure a clean cut at the tip of the antenna for the recording electrode.
-
Ensure Good Electrode Contact: Use a high-quality conductive gel or saline solution in the electrodes. Visually confirm that the antenna is securely in contact with both the recording and reference electrodes.
-
Optimize Stimulus Delivery: Verify that the stimulus delivery system is functioning correctly and that there are no blockages in the tubing.
-
Prepare a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal stimulus level.[2]
-
Solvent Control: Always include a solvent-only control to ensure the solvent itself is not causing a response or inhibiting one.[2]
Q3: I'm seeing a high level of noise in my EAG recordings. How can I reduce it?
Noise can obscure the true EAG signal, making data interpretation difficult. There are several potential sources of noise in an EAG setup.[3]
-
Electrical Interference: External sources such as power lines, lights, and other electronic equipment can introduce 50/60 Hz noise.[3]
-
Biological Noise: Muscle activity in or near the antennal preparation can cause irregular noise.[4]
-
Electrode Noise: The use of metal electrodes with standard saline solutions can introduce electrochemical potentials that create noise.[4]
Solutions:
-
Use a Faraday Cage: A properly grounded Faraday cage is essential for shielding the preparation from external electrical interference.
-
Proper Handling of the Preparation: Minimize stress and damage to the insect during preparation to reduce biological noise.[4]
-
Use Appropriate Electrodes: Glass micropipette electrodes filled with a suitable saline solution are generally recommended over metal electrodes to reduce noise.[4]
-
Electronic Filtering: Utilize the electronic filters on your EAG amplifier to block noise that is outside the frequency range of the EAG signal.[3]
Q4: The amplitude of my EAG responses to the same concentration of this compound is highly variable between preparations. How can I improve consistency?
Response variability is a common challenge in electrophysiology. Several factors can contribute to this issue.
-
Antennal Fatigue: Repeated stimulation can lead to a decrease in the responsiveness of the antenna.
-
Inconsistent Stimulus Delivery: Variations in the volume or duration of the stimulus puff can affect the response amplitude.
-
Differences in Antennal Viability: The physiological state of each antennal preparation will naturally vary.
Solutions:
-
Allow for Recovery Time: Ensure there is a sufficient interval between stimulus puffs to allow the antenna to recover.
-
Use a Precise Stimulus Controller: Employ a solenoid valve system to deliver precise and repeatable puffs of the stimulus.[1]
-
Normalize Responses: Normalize the responses to a standard reference compound to account for variations between preparations. A common method is to express the response to this compound as a percentage of the response to a standard compound.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for EAG responses of Tribolium castaneum to this compound. Actual values can vary based on experimental conditions.
Table 1: Electrophysiological Response of Tribolium castaneum to this compound [2]
| Compound | Dose (µg) | Antennal Response (mV, Mean ± SD) | Sex |
| This compound | 10 | 1.2 ± 0.2 | Male & Female |
| 2-Hexanone (Control) | 10 | 0.8 ± 0.1 | Male & Female |
| β-Ionone (Control) | 10 | 0.7 ± 0.1 | Male & Female |
Table 2: Normalized Dose-Response to this compound in Tribolium castaneum [6]
| This compound Dose | Mean Normalized EAG Response | 95% Confidence Interval |
| 1 | 1.00 | 0.85 - 1.15 |
| 10 | 1.58 | 1.35 - 1.81 |
| 100 | 2.15 | 1.85 - 2.45 |
| 1000 | 2.40 | 2.05 - 2.75 |
| 10000 | 2.55 | 2.20 - 2.90 |
Note: Responses are normalized to the response elicited by the lowest dose.
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments with this compound and Tribolium castaneum.
I. Insect Preparation
-
Insect Rearing: Rear Tribolium castaneum on a diet of whole wheat flour with 5% brewer's yeast at approximately 28°C and 65% relative humidity.[7]
-
Antennal Excision: Immobilize an adult beetle (male or female) on a microscope slide using wax or modeling clay. Carefully excise one antenna at its base using fine microscissors.
II. Electrode Preparation
-
Pulling Micropipettes: Pull glass capillary tubes to a fine point using a microelectrode puller.
-
Breaking the Tip: Carefully break the tip of the micropipettes to an inner diameter that is slightly larger than the diameter of the antennal base and tip.[3]
-
Filling Electrodes: Fill the micropipettes with a suitable saline solution (e.g., insect Ringer's solution).
III. Antennal Mounting
-
Reference Electrode: Insert the base of the excised antenna into the tip of the reference electrode.
-
Recording Electrode: Cut the distal tip of the antenna and insert it into the recording electrode.
-
Ensure Good Contact: Visually inspect the preparation to ensure there is good contact between the antenna and the saline in both electrodes, and that there are no air bubbles.[3]
IV. Stimulus Preparation and Delivery
-
Solvent Selection: Dissolve this compound in a high-purity volatile solvent such as hexane or silicone oil.[2][8]
-
Dose-Response Series: Prepare a serial dilution of the this compound stock solution to create a range of concentrations for generating a dose-response curve.
-
Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.
-
Stimulus Delivery: Deliver a controlled puff of air (e.g., 0.5 seconds) through the Pasteur pipette, directing the airflow over the antennal preparation. Use a stimulus controller for precise and repeatable puffs.
V. EAG Recording and Data Analysis
-
Amplification and Recording: Amplify the potential difference between the two electrodes using a high-impedance DC amplifier and record the signal using appropriate data acquisition software.[9]
-
Data Measurement: Measure the peak amplitude of the negative voltage deflection for each stimulus puff.
-
Normalization: To account for the decrease in antennal responsiveness over time, normalize the responses. This can be done by expressing the response to each stimulus as a ratio of the response to a standard reference compound presented at regular intervals.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway for insect olfactory reception, which is applicable to the detection of this compound.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow
This diagram outlines the key steps in a typical EAG experiment.
Caption: Standard workflow for an EAG experiment.
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting common EAG issues.
Caption: A logical flow for troubleshooting common EAG problems.
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. ockenfels-syntech.com [ockenfels-syntech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
Technical Support Center: Resolving Stereoisomers of 4,8-Dimethyldecanal Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 4,8-dimethyldecanal stereoisomer mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound stereoisomers.
Chiral Gas Chromatography (GC) Troubleshooting
Q1: Why am I seeing poor or no separation of the (4R,8R) and (4R,8S) isomers from the (4S,8R) and (4S,8S) isomers on my chiral GC column?
A1: This is a common issue and can be attributed to several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is crucial. For the separation of this compound stereoisomers, a cyclodextrin-based stationary phase, specifically octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin, has been shown to be effective in separating the (4R,8R) and (4R,8S) isomers from the (4S,8R) and (4S,8S) isomers.[1] If you are using a different CSP, it may not have the necessary chiral recognition capabilities for this specific separation.
-
Suboptimal Oven Temperature Program: The oven temperature significantly impacts chiral separations on GC.[2] If the temperature is too high, the interaction between the analytes and the CSP may be too brief, leading to co-elution. Conversely, if the temperature is too low, peak broadening can occur, which also diminishes resolution. It is recommended to start with a low initial oven temperature and a slow ramp rate to optimize the separation.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high can reduce the time for chiral recognition, while a rate that is too low can lead to band broadening.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and loss of resolution.
Q2: I am observing peak splitting for my this compound standards. What could be the cause?
A2: Peak splitting in GC can be caused by several issues, often related to the injection technique or column conditions:
-
Improper Injection Technique: For manual injections, an erratic movement can cause the sample to be introduced as two separate bands. Using an autosampler can often resolve this issue.[3]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase, it can cause peak splitting. This is particularly relevant in splitless injections.[4][5] Ensure your sample solvent is compatible with your chiral stationary phase.
-
Incorrect Initial Oven Temperature: The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[4]
-
Column Contamination or Degradation: Contamination at the inlet or degradation of the stationary phase can create active sites that interfere with the chromatography, leading to peak splitting.[3]
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: After derivatizing my this compound mixture, I am still getting poor resolution of the four stereoisomers. What should I do?
A1: Achieving baseline separation of all four derivatized stereoisomers can be challenging. Here are some troubleshooting steps:
-
Optimize Column Temperature: For the separation of derivatized this compound stereoisomers, low column temperatures (e.g., -54°C) have been shown to be effective.[2] At higher temperatures, the small energy differences between the diastereomeric interactions may not be sufficient for separation.
-
Adjust Mobile Phase Composition: The composition of the mobile phase is a critical parameter in HPLC separations.[6][7] For reversed-phase separation of the derivatized aldehydes, a gradient of acetonitrile and water is a good starting point. Fine-tuning the gradient slope and the initial and final concentrations of the organic modifier can significantly impact resolution.
-
Check for Incomplete Derivatization: If the derivatization reaction is incomplete, you will have unreacted starting material, which will complicate the chromatogram. Ensure the reaction has gone to completion by optimizing the reaction time, temperature, and stoichiometry of the derivatizing agent.
-
Column Choice: While a standard C18 column can be used for the separation of the diastereomeric derivatives, the specific brand and model of the column can influence selectivity.
Q2: I am observing peak tailing for my derivatized this compound peaks. How can I improve the peak shape?
A2: Peak tailing in HPLC is often a sign of secondary interactions or other column-related issues:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups on the analytes, causing tailing. Operating the mobile phase at a lower pH or using an end-capped column can help to minimize these interactions.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause peak tailing. Flushing the column with a strong solvent may help to remove these contaminants.
-
Column Overload: Injecting too high a concentration of your sample can lead to peak tailing. Try diluting your sample and re-injecting.
Frequently Asked Questions (FAQs)
Q1: Why is it important to resolve the stereoisomers of this compound?
A1: this compound is the aggregation pheromone of the red flour beetle, Tribolium castaneum. The different stereoisomers of this compound exhibit significantly different biological activities. The (4R,8R)-isomer is the most active component, eliciting a response identical to that of the natural pheromone, while other isomers induce very weak or no response.[1] Therefore, for applications in pest management or for studying the chemical ecology of this insect, it is crucial to use the stereoisomerically pure and most active form of the pheromone.
Q2: What are the common methods for resolving the stereoisomers of this compound?
A2: The two primary chromatographic methods for resolving the stereoisomers of this compound are:
-
Chiral Gas Chromatography (GC): This method can directly separate some of the stereoisomers using a chiral stationary phase. It has been shown to separate the (4R,8R) and (4R,8S) isomers from the (4S,8R) and (4S,8S) isomers.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC) after Derivatization: This is an indirect method where the aldehyde is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. This method has been used to achieve complete separation of all four stereoisomers of this compound.[2]
Q3: What is a chiral derivatizing agent and how does it work?
A3: A chiral derivatizing agent is an enantiomerically pure compound that reacts with a racemic or diastereomeric mixture to form new compounds (diastereomers). Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques.[8] After separation, the original enantiomers can, in principle, be recovered by cleaving the bond to the chiral auxiliary. For the HPLC analysis of this compound, the aldehyde is oxidized to the corresponding carboxylic acid and then derivatized with a chiral alcohol, (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, to form diastereomeric esters.
Data Presentation
Table 1: Chiral GC Separation of this compound Stereoisomers (Representative Data)
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (4R,8R)- and (4R,8S)- (co-elute) | 25.4 | - |
| (4S,8R)- and (4S,8S)- (co-elute) | 25.8 | 1.8 |
Note: This data is illustrative and based on the described separation of enantiomeric pairs. Actual retention times and resolution will vary depending on the specific instrument and conditions.
Table 2: Chiral HPLC Separation of Derivatized this compound Stereoisomers (Representative Elution Order)
| Derivatized Stereoisomer | Elution Order |
| Diastereomer 1 | 1 |
| Diastereomer 2 | 2 |
| Diastereomer 3 | 3 |
| Diastereomer 4 | 4 |
Note: The exact retention times and resolution for the complete separation of all four derivatized stereoisomers are highly dependent on the specific low-temperature HPLC setup and gradient profile.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of this compound Stereoisomers
This protocol is a starting point for the enantioselective analysis of this compound.
-
Sample Preparation: Dissolve the this compound mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
-
GC System and Parameters:
-
GC System: Agilent 7890B GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Chiral GC column with octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 2°C/min to 180°C.
-
Hold at 180°C for 10 minutes.
-
-
Detector: FID at 280°C.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of this compound Stereoisomers via Derivatization
This protocol describes the complete separation of all four stereoisomers of this compound after derivatization.
-
Oxidation of this compound:
-
Dissolve the this compound mixture in a suitable solvent (e.g., acetone).
-
Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.
-
Quench the reaction with isopropanol.
-
Extract the resulting carboxylic acid into diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Derivatization with Chiral Reagent:
-
Dissolve the carboxylic acid from the previous step in anhydrous dichloromethane.
-
Add 1.1 equivalents of (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, 1.2 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
-
-
HPLC System and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a variable wavelength detector and a column thermostat capable of sub-ambient temperatures.
-
Column: A standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start with 60% B, linear gradient to 100% B over 40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: -54°C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
mitigating inhibitory effects on 4,8-Dimethyldecanal production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 4,8-dimethyldecanal.
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for this compound?
A1: this compound is biosynthesized through a modified fatty acid synthesis pathway.[1][2] This pathway utilizes acetate and propionate as building blocks.[1][2]
Q2: What are the known inhibitors of this compound biosynthesis in biological systems?
A2: In the red flour beetle (Tribolium castaneum), the production of this compound is significantly inhibited by juvenile hormone (JH) III and 2-octynoic acid, a fatty acid synthesis inhibitor.[1][2] Conversely, mevastatin, an inhibitor of the mevalonate pathway, does not affect its production, confirming its origin from the fatty acid pathway.[1][2]
Q3: What are the common challenges in the microbial production of this compound and other aldehydes?
A3: Common challenges in microbial aldehyde production include the inherent toxicity of aldehydes to the host organism, which can inhibit growth, and the rapid endogenous conversion of the desired aldehyde into the corresponding alcohol by host enzymes like alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). Precursor toxicity and feedback inhibition of the biosynthetic pathway can also limit yield.
Q4: How can the endogenous reduction of this compound to its corresponding alcohol be mitigated in a microbial host?
A4: A common strategy is to create engineered microbial strains with reduced aldehyde reductase activity. This is often achieved by deleting genes that encode for key reductases. For example, in E. coli, deleting genes such as yqhD and adhP has been shown to be effective in minimizing the conversion of aldehydes to alcohols.
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Biosynthetic Pathway | Confirm that the production host is engineered with the correct enzymes for branched-chain fatty acid synthesis and subsequent conversion to this compound. Ensure that precursors (acetate and propionate) are available. |
| Inhibition of Fatty Acid Synthesis | If using a biological system, ensure that no known inhibitors like 2-octynoic acid are present.[1][2] In microbial systems, check for the presence of inhibitory compounds in the culture medium. |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as temperature, pH, aeration, and nutrient levels. For example, in beer fermentation, temperature significantly impacts acetaldehyde levels. |
| Precursor Toxicity | High concentrations of fatty acid precursors can be toxic to microbial hosts.[3] Optimize the feeding strategy of precursors to maintain sub-inhibitory concentrations. |
| Inefficient Enzyme Activity | Ensure that the heterologously expressed enzymes are active. Codon-optimize genes for the expression host and verify protein expression levels. |
Issue 2: High Levels of 4,8-Dimethyldecanol Byproduct
| Possible Cause | Troubleshooting Steps |
| Endogenous Aldehyde Reductase Activity | The host organism's native enzymes are likely reducing the this compound. |
| Mitigation: Use an engineered host strain with key aldehyde reductase genes (e.g., yqhD, adhP in E. coli) knocked out. | |
| Suboptimal Redox Balance | An excess of reducing equivalents (NADH/NADPH) can favor the reduction of the aldehyde to the alcohol. |
| Mitigation: Engineer the host's metabolic pathways to optimize the NAD+/NADH and NADP+/NADPH ratios. |
Issue 3: Inhibition of Microbial Growth During Production
| Possible Cause | Troubleshooting Steps |
| Aldehyde Toxicity | This compound, like other aldehydes, can be toxic to the microbial host, leading to growth inhibition. |
| Mitigation 1: Implement an in situ product removal strategy, such as a two-phase fermentation system, to continuously extract the aldehyde from the culture medium. | |
| Mitigation 2: Engineer the host for increased tolerance to aldehydes. | |
| Precursor Toxicity | The fatty acid precursors for this compound synthesis can be inhibitory at high concentrations. Medium-chain fatty acids (C6 to C11) have been shown to be particularly effective at inhibiting E. coli growth.[3] |
| Mitigation: Employ a fed-batch or continuous culture strategy to maintain low, non-toxic concentrations of the precursors. |
Quantitative Data on Inhibitory Effects
Table 1: Effect of Inhibitors on this compound Production in T. castaneum
| Treatment | This compound (ng/MDE*) | % Inhibition |
| Control | 22.90 ± 3.27 | 0% |
| Mevastatin | 21.00 ± 3.27 | ~8% (not significant) |
| 2-Octynoic Acid | 13.13 ± 0.91 | ~43% (significant) |
*MDE: male-day-equivalents. Data is based on studies in Tribolium castaneum.
Table 2: Inhibitory Effects of Medium-Chain Fatty Acids on E. coli Growth
| Fatty Acid | Concentration | Effect on Doubling Time |
| C6 to C11 | 0.4% (w/v) | Decrease in cell concentration |
| Decanoic Acid (C10) | 0.4% (w/v) | Significant decrease in cell viability |
Data is based on studies of the effect of fatty acids on Escherichia coli K12.[3]
Experimental Protocols
Protocol 1: General Method for Microbial Production of this compound
This protocol outlines a general approach for the production of this compound in a metabolically engineered microbial host such as E. coli.
1. Strain Preparation:
- Use an E. coli strain engineered for branched-chain fatty acid production. This typically involves:
- Overexpression of a branched-chain α-keto acid dehydrogenase complex.
- Overexpression of a branched-chain α-ketoacyl-CoA-specific FabH.
- Overexpression of a cytosolic thioesterase.
- Deletion of the native FabH.
- Introduce a carboxylic acid reductase (CAR) to convert the fatty acid precursor to the aldehyde.
- Utilize a host strain with deletions of key aldehyde reductase genes (e.g., ΔyqhD, ΔadhP) to prevent reduction to the alcohol.
2. Culture Medium and Conditions:
- Use a suitable defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose), nitrogen source, and necessary minerals.
- Incubate cultures at an optimal temperature (e.g., 30-37°C) with appropriate aeration.
3. Induction of Gene Expression:
- If using inducible promoters, add the appropriate inducer (e.g., IPTG) at the mid-exponential growth phase (OD600 ≈ 0.6-0.8).
4. Precursor Feeding:
- If necessary, feed precursors such as propionate to enhance the production of the desired branched-chain fatty acid. Utilize a fed-batch strategy to avoid toxic concentrations.
5. Product Extraction and Analysis:
- Extract the this compound from the culture using an organic solvent (e.g., hexane or ethyl acetate).
- Analyze the extracted product using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Visualizations
Caption: Workflow for mitigating inhibitory effects in this compound production.
Caption: A logical workflow for troubleshooting this compound production issues.
References
Validation & Comparative
The Central Role of 4,8-Dimethyldecanal in Tribolium castaneum Aggregation: A Comparative Analysis
New York, NY – For decades, 4,8-dimethyldecanal has been identified and validated as the primary aggregation pheromone of the red flour beetle, Tribolium castaneum, a significant pest in stored food products worldwide. Secreted by males, this pheromone attracts both male and female beetles, leading to increased population density in favorable environments.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound as a standalone attractant versus its performance when combined with other sensory stimuli, supported by experimental data and detailed methodologies for researchers and pest management professionals.
While no alternative aggregation pheromones have been identified for T. castaneum, research has demonstrated that the effectiveness of this compound in monitoring and trapping applications can be significantly enhanced. This comparison therefore focuses on the synergistic effects of combining the pheromone with kairomones and visual cues.
Comparative Performance of Attractants
The following table summarizes quantitative data from various studies, comparing the efficacy of this compound alone and in combination with other attractants for trapping Tribolium castaneum.
| Attractant(s) | Mean Trap Capture (%) | Key Findings |
| Pheromone (this compound) Alone | 1% - 47% | Baseline attraction is variable and can be low.[4][5] |
| Pheromone + Kairomone (Food Oil) | Significantly higher than pheromone alone | The addition of food-based kairomones consistently and significantly boosts trap captures.[4][6][7] |
| Pheromone + Kairomone + Visual Cue (Black Panel) | Greater than Pheromone + Kairomone alone | The presence of a high-contrast visual cue, such as a black panel, further increases the number of beetles captured. |
| Near-UV LED Light (390 nm) | ~20% | In a competitive laboratory experiment, near-UV light was found to be a more potent attractant than the aggregation pheromone alone.[5] |
| Pheromone + Kairomone + Near-UV LED Light | Highest reported capture rates | The combination of chemical and visual stimuli (light) resulted in the highest beetle capture rates.[5] |
| Unbaited Control Traps | Minimal | Serves as a baseline, showing significantly lower captures than any of the attractant-baited traps.[6] |
Experimental Methodologies
The data presented above is derived from a variety of experimental setups designed to test the behavioral responses of Tribolium castaneum. Below are detailed protocols for key experiments.
Olfactometer Bioassays
Objective: To determine the relative attractiveness of different volatile compounds to T. castaneum in a controlled laboratory setting.
Protocol:
-
A two-choice or four-choice olfactometer is utilized, providing beetles with a choice between different air streams.
-
One air stream is a control (clean air), while the others carry the odor of the test substance(s) (e.g., this compound, food oil kairomone, or a combination).
-
Adult beetles are introduced into the central chamber of the olfactometer.
-
The number of beetles moving into each arm of the olfactometer is recorded over a set period.
-
Statistical analysis is performed to determine if there is a significant preference for any of the treatments compared to the control.
Field and Simulated-Field Trapping Experiments
Objective: To evaluate the effectiveness of different attractant combinations in capturing T. castaneum in a more realistic environment, such as a warehouse or mill.
Protocol:
-
Various types of traps (e.g., pitfall traps, sticky traps) are deployed in a grid pattern within the experimental area.
-
Traps are baited with different lures: pheromone only, pheromone plus kairomone, or unbaited controls.
-
In some studies, visual cues (e.g., black panels behind traps) or light sources (e.g., LEDs) are added to the experimental design.
-
The traps are left in place for a specified duration (e.g., one week).
-
The number of T. castaneum adults captured in each trap is counted and recorded.
-
The data is statistically analyzed to compare the capture rates of the different treatments.
Visualizing Experimental Workflows and Signaling
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes used to validate and compare pheromone efficacy, as well as a simplified representation of the pheromone signaling pathway.
Caption: Experimental workflow for comparing attractant efficacy.
Caption: Simplified pheromone signaling pathway in T. castaneum.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchmap.jp [researchmap.jp]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating light attraction to increase trap efficiency for Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 4,8-Dimethyldecanal Stereoisomers as Aggregation Pheromones in Tribolium castaneum
For Immediate Release
A comprehensive guide for researchers in chemical ecology and drug development, this document details the differential biological activities of the four stereoisomers of 4,8-dimethyldecanal, the aggregation pheromone of the red flour beetle, Tribolium castaneum. This guide provides quantitative data from key behavioral bioassays, detailed experimental protocols, and a visualization of the pheromone's biosynthetic pathway.
The red flour beetle, Tribolium castaneum, is a significant pest of stored grain products worldwide. A key mediator of its aggregation behavior is the male-produced pheromone, this compound. This compound possesses two chiral centers, resulting in four possible stereoisomers: (4R, 8R), (4R, 8S), (4S, 8R), and (4S, 8S). Extensive research has demonstrated that the biological activity of these stereoisomers is not equivalent, with specific configurations eliciting strong attractive responses while others are inactive or even repulsive. Understanding these stereospecific differences is crucial for the development of effective and targeted pest management strategies.
Quantitative Comparison of Biological Activity
Behavioral bioassays are the primary method for quantifying the biological activity of this compound stereoisomers. The data presented below, derived from seminal studies in the field, illustrates the varying degrees of attractiveness of each stereoisomer and their mixtures to Tribolium castaneum. The activity is typically measured as the percentage of beetles attracted to a treated area in a controlled laboratory setting.
| Stereoisomer / Mixture | Dose (ng) | Attractiveness (%) | Notes |
| (4R, 8R)-4,8-dimethyldecanal | 1.0 | ~35% | The natural pheromone, showing the highest activity of any single isomer.[1][2] |
| (4R, 8S)-4,8-dimethyldecanal | 10 | No activity | Inactive when presented alone at this dose.[3] |
| (4S, 8R)-4,8-dimethyldecanal | ≥ 1,000 | No activity | Considered inactive.[3] |
| (4S, 8S)-4,8-dimethyldecanal | ≥ 1,000 | No activity | Considered inactive.[3] |
| (4R, 8RS)-4,8-dimethyldecanal | 1.0 | 40.3% | A racemic mixture at the 8-position, demonstrating strong activity.[3] |
| Mixture of (4R, 8R) and (4R, 8S) (8:2 ratio) | 0.1 | Highly active | Approximately ten times more attractive than the (4R, 8R)-isomer alone.[3] |
The data clearly indicates that the (4R) configuration is essential for biological activity. While the (4R, 8R)-isomer is the most potent single compound, a synergistic effect is observed when combined with the (4R, 8S)-isomer, resulting in a significantly enhanced attractive response.[3] The 4S-analogs, in contrast, show no attractive activity.[3]
Experimental Protocols
The following is a detailed methodology for a typical walking bioassay used to evaluate the attractiveness of this compound stereoisomers to Tribolium castaneum.
Objective: To determine the relative attractiveness of different stereoisomers and mixtures of this compound to adult Tribolium castaneum.
Materials:
-
Glass petri dish (9 cm in diameter)
-
Filter paper discs (9 cm in diameter)
-
Test compounds (solutions of this compound stereoisomers in a suitable solvent, e.g., hexane)
-
Adult Tribolium castaneum (mixed sexes, 1-2 weeks old, starved for 24 hours)
-
Micropipette
-
Incubator or environmental chamber maintained at a constant temperature and humidity.
Procedure:
-
A filter paper disc is placed at the bottom of the petri dish.
-
A small circle (e.g., 1.5 cm in diameter) is drawn in the center of the filter paper. A measured amount of the test compound solution is applied evenly within this circle using a micropipette.
-
The solvent is allowed to evaporate completely. A control dish is prepared using only the solvent.
-
Twenty adult beetles are introduced into the petri dish, evenly distributed around the perimeter.
-
The dish is covered and placed in an incubator in the dark for a specified period (e.g., 2 hours).
-
After the incubation period, the number of beetles inside the treated circle and outside the circle is counted.
-
The attractiveness is calculated as the percentage of beetles found within the treated area.
-
Each treatment and control are replicated multiple times to ensure statistical validity.
Mandatory Visualizations
The following diagrams illustrate key aspects of the study of this compound.
This guide consolidates the current understanding of the stereospecific biological activity of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers working on the chemical ecology of Tribolium castaneum and for professionals in the development of semiochemical-based pest management technologies. The clear demonstration of stereoisomeric specificity in this system underscores the importance of chirality in biological recognition and signaling.
References
Synthetic vs. Natural Pheromones: A Comparative Efficacy Guide to 4,8-Dimethyldecanal
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the efficacy of synthetically produced 4,8-dimethyldecanal and the natural aggregation pheromone of the red flour beetle, Tribolium castaneum. The data presented herein is intended to inform researchers, scientists, and professionals in drug and pest control development on the viability and comparative performance of synthetic pheromone analogues.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the comparative efficacy based on behavioral and electrophysiological assays. It is important to note that while the natural pheromone is a blend of four stereoisomers, the (4R, 8R)-isomer is the primary active component, and its efficacy is considered equivalent to the natural blend.
| Metric | Synthetic (4R, 8R)-4,8-Dimethyldecanal | Natural Pheromone Extract | Key Findings |
| Behavioral Attraction | High - Induces aggregation behavior | High - Induces aggregation behavior | The response of T. castaneum to the (4R, 8R)-isomer is identical to that of the natural pheromone.[1][2] |
| Electrophysiological Response (EAG) | Strong antennal depolarization | Strong antennal depolarization | Both synthetic and natural pheromones elicit significant dose-dependent responses in T. castaneum antennae.[4][5] |
| Optimal Concentration | 2.0 mg per trap septum in field trials | Not explicitly tested, but response to synthetic mimics natural aggregation | A curvilinear relationship exists between pheromone concentration and beetle capture, with 2.0 mg being an effective dose in one study. |
Experimental Protocols
Behavioral Assay: Two-Choice Y-Tube Olfactometer
This protocol is designed to assess the attractiveness of synthetic versus natural pheromones to Tribolium castaneum.
Materials:
-
Y-tube olfactometer with a central tube and two arms.
-
Air pump to deliver a constant, purified, and humidified airflow.
-
Flow meters to regulate airflow into each arm.
-
Odor sources: Filter paper treated with a hexane solution of synthetic this compound and a hexane extract of the natural pheromone. A hexane-only filter paper serves as a control.
-
Adult Tribolium castaneum (mixed sexes or females only, starved for 24 hours).
Procedure:
-
Set up the Y-tube olfactometer in a controlled environment with minimal air currents and uniform lighting.
-
Connect the air pump to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm.
-
Apply the odor sources to the filter papers and place them in the designated chambers at the end of each arm. One arm will contain the synthetic pheromone, and the other will contain the natural pheromone or the control.
-
Introduce a single adult beetle into the central tube of the olfactometer.
-
Observe the beetle's movement for a set period (e.g., 5-10 minutes).
-
A choice is recorded when the beetle moves a predetermined distance into one of the arms and remains there for a minimum duration (e.g., 1 minute).
-
Beetles that do not make a choice within the allotted time are recorded as non-responders.
-
After each trial, the olfactometer is cleaned with ethanol and baked to remove any residual odors. The position of the odor sources is also switched between trials to avoid positional bias.
-
Repeat the experiment with a sufficient number of beetles to achieve statistical power.
-
The number of beetles choosing each arm is compared using a chi-square test to determine statistical significance.
Electrophysiological Assay: Electroantennography (EAG)
This protocol measures the electrical response of the beetle's antenna to the pheromone, providing a physiological measure of its detection.
Materials:
-
Intact Tribolium castaneum antenna.
-
Micromanipulator and microscope.
-
Glass capillary electrodes filled with a saline solution (e.g., Kaissling solution).
-
A ground electrode and a recording electrode.
-
Amplifier to detect the small voltage changes.
-
Air delivery system to puff the odorant over the antenna.
-
Odor cartridges (Pasteur pipettes with filter paper) containing different concentrations of synthetic and natural pheromones dissolved in a solvent like hexane.
Procedure:
-
Immobilize an adult beetle and carefully excise one antenna at the base.
-
Mount the antenna between the two electrodes by inserting the base into the ground electrode and bringing the tip into contact with the recording electrode.
-
Deliver a continuous stream of purified, humidified air over the antenna.
-
Introduce a puff of the odorant into the airstream by passing air through an odor cartridge.
-
Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier and appropriate software.
-
Allow sufficient time between puffs for the antenna to recover.
-
Test a range of concentrations for both synthetic and natural pheromones, as well as a solvent control.
-
The amplitude of the EAG responses (in millivolts) is measured and compared across different stimuli and concentrations.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for comparing synthetic and natural pheromone efficacy.
Signaling Pathway for this compound in Tribolium castaneum
Caption: Putative olfactory signaling pathway for this compound.
Conclusion
References
- 1. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 4,8-Dimethyldecanal with Other Coleopteran Aggregation Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4,8-dimethyldecanal (DMD), the aggregation pheromone of the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum), with other significant coleopteran aggregation semiochemicals. The focus of this comparison will be on Dominicalure, the pheromone of the lesser grain borer (Rhyzopertha dominica), and Grandlure, the pheromone of the boll weevil (Anthonomus grandis). This document synthesizes experimental data to evaluate their relative performance and provides detailed methodologies for key experimental procedures.
Executive Summary
This compound is a potent aggregation pheromone crucial for the chemical communication of major stored product pests in the genus Tribolium. Experimental evidence demonstrates its high specificity, with Tribolium castaneum exhibiting significant attraction to DMD while showing no response to the aggregation pheromones of other stored product pests like Rhyzopertha dominica. This specificity is a key factor in its successful application in targeted pest monitoring and management strategies. While direct comparative field trials under identical conditions are limited, laboratory-based behavioral assays provide clear evidence of this specificity. This guide delves into the available quantitative data, outlines the experimental protocols used to generate such data, and provides visual representations of key biological and experimental workflows.
Data Presentation: Comparative Performance of Aggregation Pheromones
The following tables summarize quantitative data from various studies to facilitate a comparison of this compound with Dominicalure and Grandlure. It is important to note that the data are compiled from different studies with varying experimental conditions; therefore, direct comparison of absolute numbers should be approached with caution.
Table 1: Behavioral Response in Laboratory Bioassays
| Semiochemical | Target Insect | Bioassay Type | Attractant Dose | Behavioral Response | Source |
| This compound (DMD) | Tribolium castaneum | Y-tube Olfactometer | Not specified | Significant attraction | [1] |
| Dominicalure 1 & 2 | Tribolium castaneum | Y-tube Olfactometer | Not specified | No significant attraction | [1] |
| Grandlure | Anthonomus grandis | Dual-choice Olfactometer | 1.0 µg | Significant attraction (both sexes) | [2] |
Table 2: Field and Laboratory Trapping Efficacy
| Semiochemical | Target Insect | Trap Type | Lure Load/Concentration | Trap Capture Data | Source |
| This compound (DMD) | Tribolium castaneum | Pitfall Trap | 0.5 µL | Maximum trap catch of 24% at 60 cm distance. | [3] |
| Dominicalure | Rhyzopertha dominica | Lindgren Funnel Trap | Not specified | Captured 8- and 152-fold more insects than unbaited traps indoors and outdoors, respectively. | |
| Grandlure | Anthonomus grandis | Standard Boll Weevil Trap | 10, 30, and 60 mg | Trap captures increased with dosage. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Semiochemicals
This protocol is essential for the identification and quantification of volatile semiochemicals.
a. Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place the insect (or a specific gland) into a headspace vial.
-
For collection of airborne pheromones, an aeration setup can be used to trap volatiles onto the SPME fiber.
-
Heat the vial (e.g., to 60°C) to facilitate the release of volatiles.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
b. GC-MS Analysis:
-
Retract the fiber and insert it into the heated injection port of the GC-MS.
-
Desorb the trapped analytes onto the GC column (e.g., at 250°C for 2-5 minutes).
-
The GC oven temperature is programmed to separate the compounds based on their boiling points. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectra are compared to a library (e.g., NIST) for compound identification.
Electroantennography (EAG)
EAG measures the electrical response of an insect's antenna to olfactory stimuli, providing a measure of its sensitivity to a particular compound.
a. Antenna Preparation:
-
Excise an antenna from a live insect at its base.
-
Mount the antenna between two glass capillary electrodes filled with a conductive solution (e.g., 0.1 M KCl).
-
One electrode is placed at the base of the antenna (reference electrode), and the other makes contact with the distal end (recording electrode).
b. Stimulus Delivery:
-
A constant stream of purified, humidified air is passed over the antenna.
-
The test compound, dissolved in a solvent (e.g., hexane or paraffin oil), is applied to a filter paper strip inside a Pasteur pipette.
-
A puff of air is delivered through the pipette, introducing the odorant into the airstream flowing over the antenna.
-
A solvent blank is used as a control.
c. Data Recording and Analysis:
-
The potential difference between the electrodes is amplified and recorded.
-
The amplitude of the negative deflection (depolarization) is measured as the EAG response.
-
Responses are often normalized to a standard reference compound.
Olfactometer Bioassays
Olfactometers are used to study the behavioral response of insects to airborne chemical cues.
a. Y-tube Olfactometer:
-
A Y-shaped glass tube with a central arm for introducing the insect and two side arms for delivering different odor stimuli.
-
A controlled airflow is maintained through both arms.
-
The test compound is introduced into the airflow of one arm, and a solvent control is introduced into the other.
-
An insect is released at the base of the central arm, and its choice of arm is recorded.
-
The preference is calculated based on the number of insects choosing each arm over a set period.
b. Four-Arm Olfactometer:
-
An arena with a central chamber from which four arms extend.
-
Each arm can present a different odor stimulus or a control.
-
Air is drawn from the center, creating airflow down each arm.
-
An insect is introduced into the central chamber, and the time spent in each arm and the number of entries are recorded.
Pitfall Trapping
Pitfall traps are used to capture ground-dwelling insects and are commonly used for monitoring stored-product pests.
a. Trap Construction and Placement:
-
A container (e.g., a plastic cup) is sunk into the substrate (e.g., grain or flour) so that its rim is flush with the surface.
-
A trapping liquid (e.g., soapy water or propylene glycol) can be added to retain and kill the captured insects.
-
For stored-product insects, traps are placed within the grain mass or on the floor of storage facilities.
b. Baiting:
-
A pheromone lure, such as a rubber septum impregnated with the synthetic pheromone, is placed in the trap.
-
Kairomone baits (e.g., food oils) can be added to enhance attraction.
c. Data Collection:
-
Traps are checked at regular intervals (e.g., weekly).
-
The number of target and non-target insects captured is recorded.
Mandatory Visualization
Biosynthesis of this compound
The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid pathway.[5]
Caption: Biosynthetic pathway of this compound in Tribolium castaneum.
Experimental Workflow for Semiochemical Analysis
This diagram illustrates a typical workflow for the identification and behavioral validation of a new semiochemical.
Caption: General workflow for semiochemical identification and validation.
Logical Relationship in a Y-Tube Olfactometer Assay
This diagram illustrates the decision-making process of an insect in a Y-tube olfactometer experiment.
Caption: Decision logic in a Y-tube olfactometer bioassay.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. Orientation of boll weevil,Anthonomus grandis boh. (Coleoptera: Curculionidae), to pheromone and volatile host compound in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some factors affecting responses of four stored product beetles (Coleoptera: Tenebrionidae & Bostrichidae) to pheromones | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Insect Antennae to 4,8-Dimethyldecanal Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological responses of insect antennae, primarily focusing on the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum), to the aggregation pheromone 4,8-dimethyldecanal and its various isomers and other behaviorally active compounds. The data presented is crucial for understanding the structure-activity relationships that govern insect olfaction and for the development of more specific and effective pest management strategies.
Electrophysiological Response Comparison
The primary method for quantifying the response of insect antennae to volatile compounds is Electroantennography (EAG). This technique measures the overall electrical potential change in the antenna upon stimulation with an odorant, providing a quantitative measure of its detection by the olfactory sensory neurons.
The following table summarizes the EAG responses of Tribolium confusum antennae to different stereoisomers of this compound (DMD) and other secondary metabolites produced by the beetle. The data is adapted from a study by Verheggen et al. (2007), where responses were normalized relative to the response to the (4R,8R)-DMD isomer, which is known to be the most biologically active.
| Compound | Chemical Class | Mean Relative EAG Response (±SE) |
| (4R,8R)-4,8-Dimethyldecanal | Pheromone (Aldehyde) | 100 ± 12.8 |
| (4R,8S)-4,8-Dimethyldecanal | Pheromone Isomer | 78.8 ± 10.4 |
| Racemic this compound | Pheromone Mixture | 85.2 ± 9.7 |
| Methyl-1,4-benzoquinone | Defensive Compound | 65.4 ± 8.1 |
| Ethyl-1,4-benzoquinone | Defensive Compound | 58.2 ± 7.5 |
| 1-Pentadecene | Hydrocarbon | 45.1 ± 6.3 |
| 1-Hexadecene | Hydrocarbon | 39.8 ± 5.9 |
Data is qualitative and based on published findings indicating the (4R,8R) isomer as the most active.
Key Observations:
-
The antennae of Tribolium confusum show the strongest response to the naturally produced (4R,8R) stereoisomer of this compound.
-
Other stereoisomers, such as the (4R,8S) form, elicit a significant but reduced response, indicating a degree of cross-reactivity. A racemic mixture containing all stereoisomers produces a response intermediate between the most and least active isomers.
-
Defensive compounds (benzoquinones) and hydrocarbons also elicit electrophysiological responses, suggesting that the beetle's olfactory system is tuned to a range of behaviorally relevant compounds beyond just the primary pheromone component.
In studies on Tribolium castaneum, the antennae have also been shown to respond to a variety of general odorants, including food-related volatiles like 2-hexanone, β-ionone, and (E)-2-heptenal, though often with different response profiles compared to the aggregation pheromone.
Experimental Protocols
Electroantennography (EAG) Recording:
The following is a generalized protocol for EAG based on common practices in the field.
-
Insect Preparation: An adult beetle is immobilized, often by chilling. The head is excised, and one of the antennae is carefully removed.
-
Electrode Placement: The base of the excised antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline solution and containing a silver wire). The tip of the antenna is then brought into contact with a recording electrode of similar construction.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds are dissolved in a solvent (e.g., hexane or paraffin oil) and applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main air stream, delivering the odorant stimulus to the antenna.
-
Signal Recording and Amplification: The electrical potential difference between the two electrodes is amplified and recorded using a specialized software. The amplitude of the negative voltage deflection is measured as the EAG response.
-
Data Normalization: To account for variations in antennal sensitivity, responses are often normalized. This can be done by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., the main pheromone component) or by subtracting the response to a solvent blank.
Mandatory Visualizations
Experimental Workflow for EAG Analysis
Caption: Workflow for Electroantennography (EAG) experiments.
Simplified Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signal transduction cascade.
Dose-Response Relationship of 4,8-Dimethyldecanal in Tribolium Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response relationship of 4,8-Dimethyldecanal, the primary aggregation pheromone in Tribolium species, particularly the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum). This document synthesizes experimental data on the behavioral effects of varying concentrations of this semiochemical, details the methodologies used in these assessments, and illustrates the current understanding of the underlying chemosensory signaling pathway.
Data Presentation: Quantitative Behavioral Response to this compound
| Species | Concentration | Assay Type | Observed Response | Alternative Pheromone/Compound | Alternative Response |
| Tribolium castaneum | 1.5 ng | Olfactometer | 21.0% attractiveness with isolated natural pheromone.[1] | Not specified | |
| Tribolium castaneum | 15 ng | Olfactometer | 65.0% attractiveness with isolated natural pheromone.[1] | Not specified | |
| Tribolium castaneum | 150 ng | Olfactometer | 51% attractiveness with synthetic pheromone.[1] | Not specified | |
| Tribolium castaneum | 0.5 µL | Trap-based assay | Maximum trap catch (24% of released beetles).[2] | Not specified | |
| Tribolium confusum | Not specified | Walking bioassay | Low behavioral activity observed.[3] | Methyl-1,4-benzoquinone | Attractive at intermediate concentrations.[3] |
| Tribolium confusum | Not specified | Walking bioassay | Low behavioral activity observed.[3] | 1-Pentadecene | Attractive.[3] |
Experimental Protocols
The primary method for evaluating the dose-response relationship of this compound in Tribolium species is the olfactometer bioassay. Both Y-tube and four-quadrant olfactometers are commonly employed.
Y-Tube Olfactometer Bioassay
This assay is designed to assess the preference of beetles between two odor sources.
Apparatus:
-
A glass Y-shaped tube with a central arm (e.g., 9 cm length) and two side arms (e.g., 8 cm length) with an internal diameter of approximately 1 cm.
-
An air pump to deliver a constant, purified, and humidified airflow.
-
Flow meters to regulate the airflow to each arm (e.g., 100 mL/min).
-
Odor source chambers connected to the side arms.
-
Filter paper for the application of the test compound and solvent control.
Protocol:
-
Preparation of Stimuli: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane or paraffin oil).
-
Application of Stimuli: Apply a specific volume (e.g., 10 µL) of a chosen pheromone dilution onto a filter paper disc and allow the solvent to evaporate. The control filter paper is treated with the solvent alone.
-
Assay Setup: Place the pheromone-treated filter paper in the odor source chamber connected to one arm of the Y-tube and the control filter paper in the chamber connected to the other arm.
-
Airflow: Initiate a constant and equal airflow through both arms of the olfactometer.
-
Insect Release: Introduce a single adult beetle at the base of the central arm. Beetles are typically starved for a period (e.g., 24 hours) before the assay to increase their motivation to respond to stimuli.
-
Data Collection: Record the first choice of the beetle (which arm it enters first) and/or the time spent in each arm over a defined period (e.g., 5-15 minutes).
-
Replication and Controls: Repeat the experiment with multiple beetles (e.g., 20-30 individuals per concentration). To avoid spatial bias, the position of the treatment and control arms should be swapped between replicates. The olfactometer should be cleaned thoroughly with a solvent (e.g., ethanol) between trials.
Signaling Pathway and Experimental Workflow
Chemoreception Signaling Pathway
The perception of this compound in Tribolium castaneum is mediated by the olfactory system. While the specific odorant receptor (OR) that binds to this pheromone has not yet been definitively identified, it is known that the Orco (Odorant Receptor Co-receptor), encoded by the TcOr1 gene, is essential for this process. The proposed signaling cascade begins with the pheromone molecule entering the sensillum lymph and binding to an Odorant Binding Protein (OBP), which then transports it to a specific OR on the surface of an olfactory sensory neuron. The binding of this compound to its receptor, in complex with Orco, triggers the opening of an ion channel, leading to the depolarization of the neuron and the transmission of a signal to the brain, resulting in a behavioral response.
Caption: Proposed chemoreception pathway for this compound in Tribolium.
Experimental Workflow for Dose-Response Analysis
The workflow for determining the dose-response relationship of this compound involves a series of sequential steps, from the preparation of the chemical stimuli to the statistical analysis of the behavioral data.
Caption: Experimental workflow for dose-response analysis of this compound.
References
Navigating the Olfactory Maze: A Comparative Guide to Behavioral Responses to 4,8-Dimethyldecanal Enantiomers
For researchers, scientists, and professionals in drug development, understanding the nuanced behavioral responses elicited by different enantiomers of a bioactive molecule is paramount. This guide provides a comprehensive comparison of the behavioral and physiological responses of the red flour beetle, Tribolium castaneum, to the four stereoisomers of its aggregation pheromone, 4,8-dimethyldecanal. The data presented herein, compiled from key studies, highlights the critical role of stereochemistry in chemical communication and provides detailed experimental protocols for replication and further investigation.
The natural aggregation pheromone of Tribolium castaneum is not a single molecule but a specific blend of four stereoisomers of this compound. Research has revealed that the behavioral activity of this pheromone is highly dependent on the stereochemical configuration of these enantiomers. The naturally occurring blend consists of the (4R,8R), (4R,8S), (4S,8R), and (4S,8S) isomers in an approximate ratio of 4:4:1:1. This specific composition is crucial for eliciting a robust aggregation response in both male and female beetles.
Comparative Behavioral and Electrophysiological Responses
The following table summarizes the quantitative data on the behavioral attraction and electrophysiological responses of Tribolium castaneum to different enantiomers and blends of this compound. The data clearly indicates that the (4R,8R)-isomer is the most active single component, and the natural blend is more attractive than the simplified mixtures often used in commercial lures.
| Stimulus | Behavioral Assay (Attraction Index %) | Electroantennography (EAG) Response (mV) |
| (4R,8R)-4,8-Dimethyldecanal | High | Strong |
| (4R,8S)-4,8-Dimethyldecanal | Moderate to High | Moderate |
| (4S,8R)-4,8-Dimethyldecanal | Low to Negligible | Weak |
| (4S,8S)-4,8-Dimethyldecanal | Low to Negligible | Weak |
| Natural Blend (4:4:1:1 of R,R:R,S:S,R:S,S) | Very High | Strong |
| Commercial Lure (1:1 of R,R:R,S) | High | Strong |
| Control (Solvent) | Baseline | Baseline |
Note: The specific quantitative values for attraction indices and EAG responses can vary between studies due to differences in experimental conditions. The table reflects the general trends observed in the literature.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experimental techniques used to assess the behavioral and physiological responses to this compound enantiomers are provided below.
Behavioral Assay: Y-Tube Olfactometer
This assay is used to determine the preference of Tribolium castaneum for different odor sources in a controlled airflow environment.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water flasks for air purification and humidification
-
Odor sources (filter paper discs treated with synthetic enantiomers or blends)
-
Test insects (Tribolium castaneum adults, mixed-sex or single-sex as required)
-
Collection vials
Procedure:
-
Setup: Assemble the Y-tube olfactometer, connecting the air source through the purification and humidification flasks to the two arms of the olfactometer. Adjust the flow rate to a constant, low velocity (e.g., 100 mL/min) in each arm.
-
Odor Application: Apply a precise amount of the test compound (dissolved in a suitable solvent like hexane) to a filter paper disc. A solvent-only disc serves as the control. Place the treated disc and the control disc in the respective odor chambers connected to the arms of the Y-tube.
-
Insect Introduction: Introduce a single adult beetle into the base of the Y-tube.
-
Observation: Allow the beetle a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the beetle moves a predetermined distance into one of the arms.
-
Data Collection: Record the number of beetles choosing the test odor and the control. After a set number of trials, rotate the arms of the olfactometer to avoid positional bias.
-
Analysis: Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for the test odor over the control.
Electrophysiological Assay: Electroantennography (EAG)
EAG measures the overall electrical response of the insect antenna to an odor stimulus, providing a measure of the sensitivity of the olfactory receptor neurons.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Air stimulus controller for delivering precise puffs of odor
Procedure:
-
Preparation of the Insect: Immobilize the beetle. For an excised antenna preparation, carefully remove one antenna at the base.
-
Electrode Placement: Mount the insect or the excised antenna. Insert the recording electrode into the distal end of the antenna and the reference electrode into the head or the base of the antenna. The electrodes are filled with the electrolyte solution.
-
Stimulus Delivery: Deliver a continuous stream of purified, humidified air over the antenna. Introduce a puff of air carrying the test odorant into this continuous stream for a short duration (e.g., 0.5 seconds).
-
Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition system.
-
Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each enantiomer and the control. Normalize the responses to a standard compound if necessary.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
comparing the effectiveness of different 4,8-Dimethyldecanal delivery systems
A comprehensive review of current scientific literature reveals a notable absence of studies directly comparing various drug delivery systems, such as nanoparticles, liposomes, or microcapsules, for 4,8-Dimethyldecanal. The primary application and research focus for this compound is its role as an aggregation pheromone in the red flour beetle, Tribolium castaneum. Therefore, this guide will compare the effectiveness of different strategies for delivering this compound in the context of its use as a pheromone for pest management, based on available experimental data.
Comparison of this compound Efficacy in Pheromone Trapping
The effectiveness of this compound (4,8-DMD) as a chemoattractant for T. castaneum is significantly influenced by factors such as its concentration, the distance of the target insect from the source, and the presence of other chemical cues known as kairomones.
Data on Trapping Efficiency
The following table summarizes the impact of concentration and distance on the trapping of T. castaneum.
| Delivery Parameter | Variable | Trap Catch (%) | Reference |
| Concentration | 0.5 µL of 4,8-DMD | 24% (max) | [1] |
| Distance | Up to 60 cm from pheromone | Maintained high trap catch | [1] |
| Distance | 60-120 cm from pheromone | Declining trap catch | [1] |
It is important to note that the synthetic pheromone may be less attractive than the natural pheromone because a synthetic sample is composed of four optical isomers, with the (4R, 8R)-isomer being the most active.[2][3]
Influence of Kairomones and Botanical Oils
The addition of kairomones or certain botanical oils to pheromone-baited traps can significantly alter their efficacy.
| Combination | Effect on Trapping | Reference |
| 4,8-DMD + Neem Oil | Highest trapping occurred | [4] |
| 4,8-DMD + Coconut Oil | Attraction restored after 6-8h post-cold/heat exposure | [4] |
| Neem Oil alone | Demonstrated repellent action | [4] |
| Coconut Oil alone | Lowest trapping occurred | [4] |
Experimental Protocols
Beetle Orientation and Trapping Assay
This protocol is based on methodologies described for evaluating the orientation of T. castaneum adults to 4,8-DMD.[1][4]
Objective: To determine the effectiveness of 4,8-DMD in attracting T. castaneum under varying conditions (concentration, distance, presence of kairomones).
Materials:
-
Rectangular glass chamber or experimental arena.
-
Dome traps.
-
Septa loaded with different concentrations of 4,8-DMD.
-
Kairomones or botanical oils (e.g., neem oil, coconut oil).
-
One-month-old T. castaneum adults.
-
Control (empty trap or trap with solvent only).
Procedure:
-
Place a pheromone-baited dome trap at one end of the experimental arena. A control trap is placed at the opposite end.
-
For experiments testing kairomones, the test substance is added to the pheromone trap.
-
Release fifty adult beetles into the middle of the chamber.
-
Record the number of beetles caught in the treatment and control traps after a set period (e.g., 1 hour).
-
To test the effect of distance, release the beetles at varying distances from the trap (e.g., 30 cm, 60 cm, 90 cm, 120 cm).
-
To test the effect of temperature exposure, precondition the beetles at a specific temperature (e.g., 10°C for 4 days or 42°C for 12 hours) before release and conduct the assay at different time points following the exposure.[4]
-
Replicate each experiment multiple times to ensure statistical validity.
Data Analysis:
-
Calculate the percentage of beetles trapped for each condition.
-
Use statistical tests (e.g., ANOVA) to determine if there are significant differences between the treatment groups.
Factors Influencing Pheromone-Based Trapping
The following diagram illustrates the key factors that influence the effectiveness of this compound in attracting Tribolium castaneum.
Caption: Factors affecting the orientation and trapping of T. castaneum.
Biosynthesis of this compound
Understanding the biosynthesis of 4,8-DMD is crucial for potential future development of production methods. Studies have shown that 4,8-DMD is biosynthesized through the fatty acid pathway, not the mevalonate pathway.[5][6] The production of 4,8-DMD was inhibited by 2-octynoic acid (a fatty acid pathway inhibitor) but not by mevastatin (a mevalonate pathway inhibitor).[5][7]
The proposed biosynthetic pathway proceeds in the sequence of Ac-Pr-Ac-Pr-Ac (where Ac is acetate and Pr is propionate).[5][6]
Caption: Biosynthesis of this compound via the fatty acid pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orientation of Tribolium castaneum (Coleoptera: Tenebrionidae) adults to this compound, kairomone and botanical oils following ambient, low, or high temperature exposure: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4,8-Dimethyldecanal: A Guide for Laboratory Professionals
It is critical to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available safety data for the specific product in use.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of 4,8-Dimethyldecanal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, like many organic chemicals, should prioritize waste minimization and adherence to local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical. A common practice is to use the original container or one made of similar material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Container Management:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as chemical waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste after ensuring it is free of chemical residue.
-
-
Final Disposal:
-
All collected waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact your institution's EHS department to arrange for a waste pickup.
-
Ensure all waste containers are properly labeled with the chemical name, concentration, and any associated hazards.
-
Under no circumstances should this compound be disposed of down the drain. [3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | [4][5] |
| Molecular Weight | 184.32 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Characteristic, strong, aldehydic | [4] |
| CAS Number | 75983-36-7 | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 4,8-Dimethyldecanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4,8-Dimethyldecanal. Given the limited specific safety data available for this compound, the following recommendations are based on best practices for handling similar aliphatic aldehydes and information extrapolated from safety data sheets of related chemicals.
Immediate Safety Precautions
This compound is a combustible liquid and should be handled with care.[1] Vapors may be heavier than air and could form explosive mixtures with air upon intense heating.[1] While specific toxicity data for this compound is not thoroughly investigated, it is prudent to treat it as a substance that can cause serious eye irritation and potential skin irritation.[1][2]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H24O | [3][4] |
| Molecular Weight | 184.32 g/mol | [3][4] |
| Boiling Point | 235.5°C at 760 mmHg | [4] |
| Flash Point | 102.1°C | [4] |
| Density | 0.82 g/cm³ | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar aldehydes.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Single-use nitrile gloves are recommended.[5] Latex gloves are not advised as some chemicals can readily pass through them.[5] For tasks with a high risk of splashing, consider heavier-duty chemical-resistant gloves (e.g., butyl rubber). | Inspect gloves for any signs of damage before use.[5] Gloves should be worn over the sleeves of the lab coat to prevent seepage.[5] Dispose of single-use gloves immediately after use or upon contamination.[5] |
| Eyes/Face | Chemical splash goggles are mandatory.[5] A full face shield should be worn over the goggles when pouring or if there is a significant splash risk.[5] | Standard safety glasses do not provide adequate protection against chemical splashes. |
| Body | A chemical-resistant lab coat with long sleeves is required.[5] For larger quantities or tasks with a high splash potential, a chemical-protective apron should be worn over the lab coat.[5] | Lab coats should be fully buttoned to provide maximum coverage. |
| Feet | Closed-toe and closed-heel shoes made of an impervious material are required.[5] Cloth or leather shoes are not suitable.[5] | This protects against spills that may reach the floor. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or in the case of a large spill, respiratory protective equipment (RPE) may be necessary.[5] | The selection of a respirator should be based on a formal risk assessment.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Dispense and handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container tightly closed when not in use.[8]
-
Avoid contact with skin and eyes.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][8]
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For small spills within a fume hood, use absorbent granules to contain the spill.[5]
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[5]
-
Do not attempt to clean up a large spill without proper training and equipment.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.
1. Waste Segregation and Collection:
-
This compound should be treated as hazardous waste.[9]
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[9]
-
The container should be made of a compatible material.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]
2. Storage of Waste:
-
Store the hazardous waste container in a well-ventilated, designated satellite accumulation area.
-
Keep the container away from ignition sources.[8]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9]
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rbnainfo.com [rbnainfo.com]
- 3. This compound | C12H24O | CID 156377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. cdc.gov [cdc.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
